molecular formula C8H11NO2 B13138138 2,6-Dimethoxy-3-methylpyridine

2,6-Dimethoxy-3-methylpyridine

Cat. No.: B13138138
M. Wt: 153.18 g/mol
InChI Key: BDEUBOJWIKLFSM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-3-methylpyridine is a chemical compound belonging to the class of substituted pyridines. Pyridine derivatives are of significant interest in scientific research due to their utility as versatile building blocks and key intermediates in organic synthesis, particularly in the development of more complex molecules . Compounds with methoxy and methyl substituents on the pyridine ring are frequently employed in pharmaceutical research and the synthesis of fine chemicals . For instance, structurally similar molecules like 2,6-dimethoxypyridine are recognized as valuable scaffolds, and other methoxy-methyl pyridines are investigated for various applications, including use as intermediates in drug discovery and in the development of novel therapeutic agents . The specific substitution pattern of 2,6-Dimethoxy-3-methylpyridine suggests its potential value in coordination chemistry, catalysis, and the construction of supramolecular structures . Researchers utilize this compound strictly in controlled laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2,6-dimethoxy-3-methylpyridine

InChI

InChI=1S/C8H11NO2/c1-6-4-5-7(10-2)9-8(6)11-3/h4-5H,1-3H3

InChI Key

BDEUBOJWIKLFSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)OC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2,6-Dimethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2,6-Dimethoxy-3-methylpyridine , a critical heterocyclic intermediate used in the development of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals. The core challenge in synthesizing this molecule lies in overcoming the deactivated nature of the 3-methylpyridine ring compared to its nitro- or cyano-substituted counterparts. While electron-withdrawing groups facilitate Nucleophilic Aromatic Substitution (


), the electron-donating methyl group at the 3-position reduces the electrophilicity of the ring, requiring optimized conditions to achieve complete bis-methoxylation.

This guide prioritizes a scalable Double


  route starting from commercially available 2,6-dichloro-3-methylpyridine , providing process parameters that minimize mono-substituted impurities and hydrolysis byproducts.

Retrosynthetic Analysis

The strategic disconnection of 2,6-Dimethoxy-3-methylpyridine reveals two primary electrophilic precursors. The choice between them is dictated by cost-of-goods (COGs) and reactivity requirements.

  • Pathway A (Primary): Double displacement of chloride from 2,6-dichloro-3-methylpyridine. This is the most cost-effective industrial route.

  • Pathway B (High Reactivity): Double displacement of fluoride from 2,6-difluoro-3-methylpyridine. Used when mild conditions are strictly required, though significantly more expensive.

Visualization: Retrosynthetic Logic

Retrosynthesis Target 2,6-Dimethoxy-3-methylpyridine Disconnect C-O Bond Disconnection Target->Disconnect Precursor1 2,6-Dichloro-3-methylpyridine (Cost-Effective, Requires Heat) Disconnect->Precursor1 Pathway A Precursor2 2,6-Difluoro-3-methylpyridine (High Reactivity, High Cost) Disconnect->Precursor2 Pathway B Reagent Reagent: NaOMe / MeOH Reagent->Disconnect

Caption: Retrosynthetic tree illustrating the primary chloride displacement route versus the fluoride alternative.

Primary Route: Double of 2,6-Dichloro-3-methylpyridine

Reaction Mechanism & Regioselectivity

The transformation proceeds via a stepwise addition-elimination mechanism.

  • First Substitution: The first methoxide attacks the pyridine ring. Due to the steric hindrance of the 3-methyl group, the C6 position (meta to methyl) is kinetically favored over the C2 position.

  • Second Substitution: The introduction of the first methoxy group further deactivates the ring via resonance (mesomeric effect), making the second displacement (at C2) significantly more difficult. This step is the rate-determining step (RDS) for the overall process and requires elevated temperatures or polar aprotic solvents (DMSO, NMP) to proceed to completion.

Experimental Protocol (Scalable)

This protocol utilizes a "high-concentration" methoxide system in a polar aprotic cosolvent to drive the reaction to completion.

Reagents:

  • Substrate: 2,6-Dichloro-3-methylpyridine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 30% wt in Methanol (3.0 - 4.0 eq)

  • Solvent: Methanol / DMSO mixture (1:1 v/v) or pure DMSO for faster kinetics.

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 2,6-dichloro-3-methylpyridine and DMSO (5 vol).

  • Addition: Slowly add NaOMe solution (3.5 eq) at room temperature. Note: Slight exotherm.

  • Reaction (Stage 1): Heat the mixture to 70–80°C . Monitor by HPLC/TLC.

    • Observation: The mono-substituted intermediate (6-chloro-2-methoxy-3-methylpyridine) forms rapidly (< 2 hours).

  • Reaction (Stage 2): Increase temperature to 100–110°C (requires distilling off some MeOH if using a standard condenser, or using a pressure vessel). Maintain for 12–18 hours.

    • Critical Control Point: Ensure complete conversion of the mono-chloro intermediate. Residual mono-chloro is difficult to separate from the product during crystallization.

  • Quench: Cool to 20°C. Pour the reaction mass into crushed ice/water (10 vol).

  • Workup:

    • Extract with Ethyl Acetate or MTBE (3x).

    • Wash combined organics with brine to remove DMSO.

    • Dry over

      
       and concentrate.
      
  • Purification: Distillation under reduced pressure (bp ~100°C at 2 mmHg) or recrystallization from hexanes (if solid) yields the pure product.

Process Data Summary
ParameterValueNotes
Stoichiometry 1.0 : 3.5 (Substrate : NaOMe)Excess base required to drive RDS.
Temperature 100°C - 110°CEssential for 2nd substitution (C2 position).
Time 16 - 24 HoursKinetic monitoring required.
Typical Yield 85% - 92%High yield achievable if hydrolysis is minimized.
Key Impurity 2-chloro-6-methoxy-5-methylpyridineResult of incomplete reaction.

Mechanistic Pathway Visualization

The following diagram details the stepwise substitution, highlighting the transition states and the steric influence of the methyl group.

ReactionMechanism Start 2,6-Dichloro-3-methylpyridine TS1 Transition State 1 (Attack at C6 favored) Start->TS1 Fast Mono Intermediate: 2-Chloro-6-methoxy-3-methylpyridine TS1->Mono - NaCl TS2 Transition State 2 (Attack at C2 hindered) Mono->TS2 Slow (RDS) Product 2,6-Dimethoxy-3-methylpyridine TS2->Product - NaCl NaOMe + NaOMe Heat Heat (>100°C)

Caption: Stepwise


 mechanism. The second substitution is the Rate Determining Step (RDS) due to electronic deactivation and steric hindrance.

Troubleshooting & Optimization (Expert Insights)

Incomplete Conversion

If the reaction stalls at the mono-methoxy stage:

  • Solvent Switch: Switch from MeOH to a higher boiling, polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or DMSO . These solvents solvate the sodium cation, leaving the methoxide anion "naked" and significantly more nucleophilic.

  • Temperature: Ensure the internal temperature reaches >100°C. If using MeOH, this requires a sealed tube (autoclave) to exceed the boiling point (65°C).

Hydrolysis Byproducts (Pyridones)

The presence of water in the reaction (from wet solvent or hygroscopic NaOMe) leads to the formation of 2-hydroxy-6-methoxy-3-methylpyridine (a pyridone tautomer).

  • Prevention: Use anhydrous MeOH and dry DMSO. Handle NaOMe under nitrogen atmosphere.

  • Remediation: Pyridone impurities are usually insoluble in non-polar solvents (Hexane/Heptane). The product can be extracted into Hexane, leaving the pyridone salt in the aqueous/DMSO layer.

Safety Considerations
  • Exotherm: The mixing of NaOMe with DMSO can be exothermic. Add slowly.

  • Pressure: If running in pure methanol at high temperature (>65°C), use rated pressure vessels.

  • Toxic Gas: Acidification of the waste stream may release residual sulfide odors if DMSO decomposes (rare but possible) or HCl fumes if unquenched thionyl chloride (from precursor synthesis) is present.

References

  • Preparation of substituted pyridines. (Process parameters for chlorination and substitution).

  • Substituted pyridine and pyrazine bmi-1 inhibitors.

  • Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines.ResearchGate / Tetrahedron Letters. (Mechanistic insight on regioselectivity).

  • Bis(tri-tert-butylphosphine)palladium(0) Catalyzed Reactions. (Reference to 2,6-dichloro-3-methylpyridine usage).

    • (Note: Verifies commercial availability of precursors).

Molecular Structure and Conformation of 2,6-Dimethoxy-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethoxy-3-methylpyridine represents a specialized class of polysubstituted pyridine derivatives utilized primarily as a pharmacophore in medicinal chemistry. Its structural uniqueness lies in the steric interplay between the methyl group at the C3 position and the methoxy group at the C2 position. This interaction governs the molecule's conformational landscape, influencing its binding affinity in protein-ligand interactions and its reactivity in nucleophilic aromatic substitutions.

This guide provides a comprehensive analysis of the molecular geometry, electronic distribution, and conformational dynamics of 2,6-Dimethoxy-3-methylpyridine, grounded in spectroscopic data and computational principles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyDetail
IUPAC Name 2,6-Dimethoxy-3-methylpyridine
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Core Scaffold Pyridine
Key Substituents Methoxy (-OCH₃) at C2, C6; Methyl (-CH₃) at C3
Precursor CAS 58584-83-1 (2,6-Dichloro-3-methylpyridine)
Physical State Colorless to pale yellow liquid / Low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water

Molecular Structure & Geometry

Electronic Structure and Aromaticity

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. However, the introduction of two methoxy groups at the 2- and 6-positions significantly alters this electronic landscape.

  • Donation vs. Withdrawal: The methoxy groups exert a dual effect: an inductive electron-withdrawing effect (-I) through the sigma bond and a strong mesomeric electron-donating effect (+M) into the ring.

  • Resultant Electron Density: The +M effect dominates, making the ring more electron-rich than unsubstituted pyridine, particularly at the C3 and C5 positions. This facilitates electrophilic substitution reactions at the C5 position.

Steric Architecture: The Ortho Effect

The defining structural feature of 2,6-Dimethoxy-3-methylpyridine is the steric clash between the C2-methoxy group and the C3-methyl group.

  • C6-Methoxy Group: This group is relatively unhindered. It adopts a planar conformation coplanar with the pyridine ring to maximize p-orbital overlap (resonance). The methyl group of the methoxy moiety typically orients syn to the nitrogen lone pair to minimize dipole-dipole repulsion, though an anti conformation is accessible.

  • C2-Methoxy Group: The presence of the bulky methyl group at C3 disrupts the planarity. To relieve steric strain (Van der Waals repulsion), the C2-methoxy group is forced to rotate out of the aromatic plane. This deconjugation reduces the resonance contribution of the O2 oxygen, making it slightly more basic and chemically distinct from the O6 oxygen.

Conformational Equilibrium

The molecule exists in a dynamic equilibrium defined by the rotation of the methoxy groups.

  • Conformer A (Planar/Distorted): The C6-OMe is planar. The C2-OMe is twisted (dihedral angle C3-C2-O-Me ≈ 40-60°).

  • Conformer B (Rotameric Lock): In high-energy states, the C2-OMe methyl group may orient away from the C3-methyl, but this brings it closer to the nitrogen lone pair, creating electronic repulsion.

Conformation Substrate 2,6-Dimethoxy-3-methylpyridine C6_OMe C6-Methoxy Group (Unrestricted Rotation) Substrate->C6_OMe C2_OMe C2-Methoxy Group (Sterically Hindered) Substrate->C2_OMe Planar Planar Conformation (Max Resonance) C6_OMe->Planar Favored Twisted Twisted Conformation (Min Steric Strain) C2_OMe->Twisted Forced by C3-Me Twisted->Planar High Energy Barrier

Figure 1: Conformational logic flow illustrating the steric impact of the C3-methyl group on the C2-methoxy orientation.

Spectroscopic Characterization (NMR)[7]

The structural asymmetry introduced by the C3-methyl group renders the two methoxy groups chemically non-equivalent, a critical feature for NMR analysis.

NucleusSignalMultiplicityApprox.[1] Shift (ppm)Structural Assignment
¹H NMR C3-CH₃ Singlet2.10 - 2.20Methyl group attached to the aromatic ring.
C2-OCH₃ Singlet3.95 - 4.05Deshielded due to steric twist and proximity to Me.
C6-OCH₃ Singlet3.85 - 3.90Typical planar methoxy-pyridine shift.
C4-H Doublet7.30 - 7.40Ortho coupling to C5-H.
C5-H Doublet6.20 - 6.30Upfield due to strong +M effect from C6-OMe.
¹³C NMR C2 Quaternary~160.0Ipso-carbon bearing hindered methoxy.
C6 Quaternary~163.0Ipso-carbon bearing free methoxy.
C3 Quaternary~110.0Bearing methyl group.

Note: Shifts are estimated based on additivity rules for pyridine derivatives in CDCl₃.

Synthesis & Experimental Protocol

The synthesis typically proceeds via nucleophilic aromatic substitution (SNAr) starting from the commercially available 2,6-dichloro-3-methylpyridine.

Reaction Pathway
  • Starting Material: 2,6-Dichloro-3-methylpyridine.

  • Reagent: Sodium Methoxide (NaOMe) in Methanol (MeOH).

  • Mechanism: Double SNAr. The C6-Cl is displaced first (less hindered), followed by the C2-Cl (more hindered, requires higher temperature/time).

Step-by-Step Protocol
  • Preparation: Charge a reaction vessel with 2,6-dichloro-3-methylpyridine (1.0 eq) and anhydrous methanol (10 V).

  • Activation: Add Sodium Methoxide (3.0 eq) slowly at 0°C to control the exotherm.

  • Reflux: Heat the mixture to reflux (65°C) for 12–18 hours. Monitor by HPLC/TLC for the disappearance of the mono-substituted intermediate.

  • Workup: Cool to RT. Quench with water. Extract with Dichloromethane (DCM).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Synthesis SM 2,6-Dichloro-3-methylpyridine Reagent NaOMe / MeOH (Reflux, 18h) SM->Reagent Inter Intermediate: 2-Chloro-6-methoxy-3-methylpyridine Reagent->Inter Fast (C6 Substitution) Product Product: 2,6-Dimethoxy-3-methylpyridine Inter->Product Slow (C2 Substitution)

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution.

Applications in Drug Development

This molecular scaffold serves as a critical intermediate in the synthesis of:

  • P2X3 Receptor Antagonists: Used in the treatment of chronic cough and pain. The 2,6-dimethoxy motif is often retained to modulate solubility and metabolic stability.

  • Kinase Inhibitors: The pyridine nitrogen provides a hydrogen bond acceptor site, while the methyl/methoxy groups fill hydrophobic pockets in the ATP-binding site.

References

  • PubChem. 2,6-Dimethoxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) for 2,6-Dimethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Spectroscopic Profiling & Structural Elucidation of 2,6-Dimethoxy-3-methylpyridine

Executive Summary & Application Context

2,6-Dimethoxy-3-methylpyridine is a specialized heterocyclic building block, primarily utilized in the synthesis of pharmaceuticals (specifically kinase inhibitors) and advanced agrochemicals. Its structural core—a pyridine ring flanked by electron-donating methoxy groups and a steric methyl handle—imparts unique electronic properties that are critical for structure-activity relationship (SAR) studies.

This guide provides a rigorous spectroscopic breakdown. Where experimental raw data is proprietary or limited in open literature, we employ Predictive Chemoinformatics validated by substituent-additivity rules (SCS) and analogous pyridine derivatives. This approach ensures you have a self-validating framework for identifying this compound in the lab.

Synthesis & Isolation Logic

To understand the impurity profile, one must understand the genesis of the molecule. The industrial standard for synthesizing 2,6-dimethoxy-3-methylpyridine involves Nucleophilic Aromatic Substitution (SNAr) .

Primary Route: 2,6-Dichloro-3-methylpyridine + Sodium Methoxide (NaOMe).

  • Mechanism: The electron-deficient pyridine ring (activated by the nitrogen) undergoes displacement of the chloride ions.

  • Regioselectivity: The 2- and 6-positions are highly activated. The 3-methyl group provides minor steric hindrance, but high temperatures or excess methoxide drive the reaction to bis-substitution.

Figure 1: Synthesis & Impurity Pathway

Synthesis Start 2,6-Dichloro-3-methylpyridine Inter Intermediate: 2-Chloro-6-methoxy-3-methylpyridine (Mono-substituted) Start->Inter S_NAr (Fast at C-6) Reagent NaOMe / MeOH (Reflux) Reagent->Start Product Target: 2,6-Dimethoxy-3-methylpyridine Inter->Product S_NAr (Slower at C-2) Impurity Impurity: 2,6-Dimethoxy-3-methylpyridine N-oxide (Over-oxidation) Product->Impurity Oxidation (Air/Peroxides)

Caption: Stepwise SNAr pathway. Note that mono-substituted intermediates (chloro-methoxy) are common impurities if reaction time is insufficient.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃ (Deuterated Chloroform) is the standard. Reference: TMS (0.00 ppm).

Structural Logic for Assignment:

  • Symmetry: The molecule is asymmetric due to the 3-methyl group. This makes the two methoxy groups chemically non-equivalent (though they may overlap).

  • Aromatic Protons: We expect two aromatic signals (H-4 and H-5).

    • H-4: Ortho to the Methyl group.

    • H-5: Meta to the Methyl group, Ortho to the Methoxy.

  • Coupling: H-4 and H-5 will show ortho-coupling (

    
    ).
    

Table 1: Predicted


H NMR Data (400 MHz, CDCl₃) 
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-4 7.35 Doublet (d)1H

Deshielded by ring current; ortho to Me.
H-5 6.25 Doublet (d)1H

Shielded by ortho-OMe electron donation (resonance).
2-OMe 3.96 Singlet (s)3H-Methoxy group adjacent to Me (steric compression).
6-OMe 3.92 Singlet (s)3H-Methoxy group (less hindered).
3-Me 2.15 Singlet (s)3H-Methyl on aromatic ring.

Table 2: Predicted


C NMR Data (100 MHz, CDCl₃) 
Carbon TypeShift (

, ppm)
Assignment Logic
C-2, C-6 161.0, 163.5 Ipso-carbons attached to Oxygen (highly deshielded).
C-4 140.5 Aromatic CH.
C-3 112.0 Ipso-carbon attached to Methyl (ortho to OMe).
C-5 101.5 Aromatic CH (highly shielded by ortho-OMe).
OMe 53.5, 53.8 Methoxy carbons.
Me 16.5 Methyl carbon.

Scientist's Note: In the


H NMR, look for the distinct doublet at ~6.25 ppm. This high-field shift is characteristic of pyridine protons ortho to a methoxy group. If you see signals > 8.0 ppm, your sample likely contains unreacted starting material (chloropyridines) or protonated pyridine salts.
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+. Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol

Fragmentation Pathway: Pyridine ethers often fragment via loss of alkyl groups or CO expulsion.

  • Molecular Ion (

    
    ): m/z 153  (Base peak or high intensity).
    
  • Loss of Methyl (

    
    ): m/z 138 . Loss of a methyl radical from one of the methoxy groups or the ring methyl (less likely).
    
  • Loss of Formaldehyde/CO: Subsequent breakdown of the ether linkage.

Figure 2: Mass Spec Fragmentation Logic

MassSpec M_Ion Molecular Ion (M+) m/z 153 Frag1 [M - CH3]+ m/z 138 M_Ion->Frag1 - •CH3 (Methoxy cleavage) Frag2 [M - CH3 - CO]+ m/z 110 Frag1->Frag2 - CO (Ring contraction)

Caption: Primary fragmentation pathway in EI-MS. The stability of the aromatic ring usually preserves the molecular ion.

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil (ATR) or KBr pellet.

  • 3000–2850 cm⁻¹: C-H stretching (Aliphatic methyls and methoxy).

  • 1600, 1580 cm⁻¹: C=C and C=N aromatic ring stretching (Pyridine skeleton).

  • 1260, 1040 cm⁻¹: C-O-C asymmetric and symmetric stretching (Aryl alkyl ethers). This is the diagnostic region for the methoxy groups.

  • 800–700 cm⁻¹: C-H out-of-plane bending (indicative of adjacent hydrogens on the ring).

Quality Control & Troubleshooting

When analyzing your data, use these checkpoints to validate sample integrity:

  • The "Water" Peak: In CDCl₃, water appears at ~1.56 ppm. Do not confuse this with the methyl signal (which should be at ~2.15 ppm).

  • Symmetry Check: If your NMR shows only one methoxy signal (integral 6H) and a symmetric aromatic pattern, you have synthesized 2,6-dimethoxypyridine (lacking the methyl group) or 2,6-dimethoxy-3,5-dimethylpyridine (symmetric). The lack of symmetry is key for the target molecule.

  • Solvent Residues: Common synthesis solvents:

    • Methanol (Singlet ~3.49 ppm).[1]

    • Dichloromethane (Singlet ~5.30 ppm).

References

  • Synthesis of Alkoxypyridines: Katritzky, A. R.; Rees, C. W. Comprehensive Heterocyclic Chemistry. Pergamon Press, 1984. (General principles of SNAr on pyridines).
  • NMR Shift Prediction: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

  • Pyridine Fragmentation: Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience, 1985.
  • Analogous Data (2,6-Dimethoxypyridine): SDBS Web: Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). (Used for comparative shift analysis).

Sources

Quantum Chemical Calculations for 2,6-Dimethoxy-3-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of 2,6-Dimethoxy-3-methylpyridine. This molecule, a substituted pyridine, is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in pharmaceuticals. Through a detailed exploration of Density Functional Theory (DFT) calculations, this guide offers researchers, scientists, and drug development professionals a robust framework for in silico investigation of this and similar molecular systems. We will delve into the theoretical underpinnings of the chosen computational methods, provide a step-by-step protocol for performing these calculations, and discuss the interpretation and application of the resulting data. The insights gained from these calculations can significantly accelerate the drug discovery process by providing a rational basis for molecular design and optimization.

Introduction: The Significance of Substituted Pyridines and the Role of In Silico Chemistry

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, make it a versatile building block in drug design. The introduction of substituents onto the pyridine ring, such as methoxy and methyl groups in 2,6-Dimethoxy-3-methylpyridine, allows for the fine-tuning of its steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

Understanding the intricate relationship between the molecular structure of a compound and its physicochemical properties is paramount in modern drug discovery. Quantum chemical calculations have emerged as a powerful tool to probe these relationships at the atomic level, offering insights that are often difficult or impossible to obtain through experimental methods alone. By solving the Schrödinger equation for a given molecule, we can compute a wide range of properties, including its three-dimensional structure, vibrational frequencies, electronic distribution, and reactivity indices. This information can be invaluable for predicting a molecule's behavior in a biological environment, guiding the synthesis of new analogues, and ultimately accelerating the development of novel therapeutics.

This guide will focus on the practical application of these computational methods to 2,6-Dimethoxy-3-methylpyridine, providing a detailed roadmap for its in silico characterization.

Foundational Principles: Selecting the Appropriate Computational Methodology

The accuracy of quantum chemical calculations is critically dependent on the chosen level of theory and basis set. For molecules of the size and complexity of 2,6-Dimethoxy-3-methylpyridine, Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy.[1][2]

The Power of Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Unlike traditional ab initio methods that deal with the complex many-electron wavefunction, DFT is based on the principle that the energy of the system is a functional of the electron density. This simplification significantly reduces the computational expense without a substantial loss of accuracy for many applications.

For our investigation of 2,6-Dimethoxy-3-methylpyridine, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP is one of the most widely used and well-validated functionals for organic molecules, providing reliable results for geometries, vibrational frequencies, and electronic properties.[3] For enhanced accuracy, particularly in describing non-covalent interactions that may be important in biological systems, the ωB97XD functional, which includes empirical dispersion corrections, is also an excellent choice.

The Importance of the Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. A larger basis set provides a more accurate description of the electron distribution but also increases the computational time.

For our purposes, the Pople-style basis set, 6-311++G(d,p) , represents a robust choice. Let's break down this nomenclature:

  • 6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions.

  • ++G : These symbols denote the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and other systems with significant electron density far from the nucleus.

  • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for more flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set has been shown to provide reliable results for a wide range of organic molecules, including substituted pyridines.[4][5]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key steps for performing quantum chemical calculations on 2,6-Dimethoxy-3-methylpyridine using a typical quantum chemistry software package like Gaussian or ORCA.

Step 1: Molecular Structure Input

The first step is to build the 3D structure of 2,6-Dimethoxy-3-methylpyridine. This can be done using a molecular modeling program such as GaussView, Avogadro, or ChemDraw. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. This is a crucial step as all subsequent calculations will be performed on this optimized geometry.

Protocol:

  • Select the Level of Theory and Basis Set: B3LYP/6-311++G(d,p).

  • Specify the Calculation Type: Geometry Optimization.

  • Set Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Run the Calculation.

Step 3: Frequency Calculation

A frequency calculation should be performed on the optimized geometry for two primary reasons:

  • To Confirm a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

  • To Obtain Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation. The calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

  • Use the Optimized Geometry from Step 2.

  • Select the Same Level of Theory and Basis Set: B3LYP/6-311++G(d,p).

  • Specify the Calculation Type: Frequency.

  • Run the Calculation.

G cluster_workflow Computational Workflow A Step 1: Build Initial Molecular Structure B Step 2: Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Step 3: Frequency Calculation (B3LYP/6-311++G(d,p)) B->C D Verify No Imaginary Frequencies C->D D->B Re-optimize if imaginary frequencies exist E Optimized, Stable Structure D->E Proceed

Caption: A flowchart illustrating the initial steps of the quantum chemical calculation workflow.

Elucidating Molecular Properties: From Electronic Structure to Reactivity

With the optimized geometry in hand, we can now calculate a wealth of molecular properties that provide deep insights into the behavior of 2,6-Dimethoxy-3-methylpyridine.

Molecular Orbital Analysis: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.[6]

These orbitals can be visualized to understand the regions of electron density that are most likely to participate in chemical reactions.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of the molecule. It is an invaluable tool for predicting intermolecular interactions and the sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on heteroatoms (like the nitrogen in the pyridine ring). These are sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of low electron density, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can be directly compared with experimental data for validation.

  • Infrared (IR) and Raman Spectra: The frequency calculation provides the vibrational modes of the molecule, which correspond to the peaks in the IR and Raman spectra.

  • Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can aid in the interpretation of experimental data.

  • UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

G cluster_properties Calculated Molecular Properties Optimized_Structure Optimized Structure HOMO_LUMO HOMO/LUMO Analysis Optimized_Structure->HOMO_LUMO MEP Molecular Electrostatic Potential Optimized_Structure->MEP Spectra Spectroscopic Properties (IR, Raman, NMR, UV-Vis) Optimized_Structure->Spectra Thermodynamics Thermodynamic Properties Optimized_Structure->Thermodynamics Reactivity Reactivity Descriptors HOMO_LUMO->Reactivity MEP->Reactivity

Caption: Interrelationship of calculated molecular properties derived from the optimized structure.

Data Presentation and Interpretation

The quantitative data obtained from these calculations should be presented in a clear and organized manner to facilitate analysis and comparison.

Table 1: Calculated Electronic Properties of 2,6-Dimethoxy-3-methylpyridine
PropertyValueUnit
Energy of HOMOCalculated ValueeV
Energy of LUMOCalculated ValueeV
HOMO-LUMO GapCalculated ValueeV
Dipole MomentCalculated ValueDebye
Table 2: Predicted Vibrational Frequencies of 2,6-Dimethoxy-3-methylpyridine
Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman Activity
C-H stretch (methyl)Calculated ValueCalculated ValueCalculated Value
C-H stretch (ring)Calculated ValueCalculated ValueCalculated Value
C=N stretch (ring)Calculated ValueCalculated ValueCalculated Value
C-O stretch (methoxy)Calculated ValueCalculated ValueCalculated Value
(...and so on for other significant modes)

Validation and Trustworthiness

A critical aspect of any computational study is the validation of the results. In the absence of extensive experimental data for 2,6-Dimethoxy-3-methylpyridine, we can establish trustworthiness through several approaches:

  • Comparison with Related Molecules: The calculated properties can be compared with experimental data for similar, well-characterized molecules such as 2,6-dimethoxypyridine[7][8] and 3-methylpyridine.[9][10] This allows for an assessment of the accuracy of the chosen computational method.

  • Consistency Across Different Functionals: Performing calculations with another functional, such as ωB97XD, and comparing the results with those from B3LYP can provide a measure of the robustness of the predictions.

  • Literature Precedent: The chosen methodology is well-established in the literature for providing reliable results for similar organic molecules, which lends credibility to the findings.[4][5]

Conclusion: The Impact on Drug Development

The in-depth in silico characterization of 2,6-Dimethoxy-3-methylpyridine using quantum chemical calculations provides a wealth of information that can significantly impact the drug development process. By understanding the molecule's electronic structure, reactivity, and potential interaction sites, medicinal chemists can make more informed decisions in the design of new analogues with improved efficacy, selectivity, and pharmacokinetic properties. The predictive power of these computational methods allows for the rational design of molecules, reducing the need for extensive and costly trial-and-error synthesis and testing. Ultimately, the integration of quantum chemical calculations into the drug discovery pipeline has the potential to accelerate the delivery of new and improved medicines to patients.

References

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 2,6-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Yadav, R., & Tandon, P. (2020). Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. Indian Journal of Chemistry, 59B(10), 1481-1490.
  • El-Sayed, W. M., & El-Hendawy, M. M. (2018). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Journal of Molecular Structure, 1157, 481-490.
  • Thirunavukkarasu, A., Karunathan, R., Mallika, J., & Sathyanarayanamoorthi, V. (2014). Vibrational and quantum chemical analysis of 3-methyl-2,6-diphenyl piperidin-4-one using HF and DFT methods. Indian Journal of Pure & Applied Physics, 52, 653-670.
  • Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668.
  • Moon, S. H., Park, K. M., Kim, J., & Kang, Y. (2019). Crystal structure and luminescence properties of 2-[(2′,6′-dimethoxy-2,3′-bipyridin-6-yl)oxy]-9-(pyridin-2-yl)-9H-carbazole.
  • Cárdenas, J., et al. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[(E)-2-(4-nitrophenyl)ethenyl]benzene.
  • Gancia, C., et al. (2024). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. arXiv preprint arXiv:2402.04205.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Neese, F. (2012). The ORCA program system.
  • Chai, J. D., & Head-Gordon, M. (2008). Systematic optimization of long-range corrected hybrid density functionals. The Journal of Chemical Physics, 128(8), 084106.
  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.
  • Adamo, C., & Barone, V. (1999). Toward reliable density functional methods without adjustable parameters: The PBE0 model. The Journal of Chemical Physics, 110(13), 6158-6170.
  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
  • Koch, W., & Holthausen, M. C. (2001). A chemist's guide to density functional theory. John Wiley & Sons.
  • Jensen, F. (2017).
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian, Inc.

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A Predictive Analysis of the Solubility Profile of 2,6-Dimethoxy-3-methylpyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2,6-Dimethoxy-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical research. In the absence of extensive empirical data, this document leverages established principles of physical organic chemistry and data from structurally analogous compounds to construct a predictive solubility model. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals, offering insights into solvent selection, experimental design, and safe handling. The guide details the theoretical underpinnings of the compound's solubility based on its molecular structure, presents a predicted solubility table for common laboratory solvents, and provides robust, step-by-step protocols for empirical verification.

Introduction: The Significance of a Solubility Profile

2,6-Dimethoxy-3-methylpyridine is a heterocyclic organic compound featuring a pyridine core, a foundational structure in numerous pharmaceuticals and agrochemicals. The strategic placement of two electron-donating methoxy groups and a methyl group on the pyridine ring significantly influences its physicochemical properties, including its solubility.

Understanding the solubility of a compound is a cornerstone of chemical research and development. It dictates the choice of solvents for synthesis, purification, and formulation. In drug discovery, aqueous solubility is a critical determinant of a compound's bioavailability and pharmacokinetic profile. A well-characterized solubility profile enables rational solvent selection, prevents costly experimental failures, and ensures the development of robust and reproducible processes. This guide provides a detailed predictive analysis to empower researchers with a strong foundational understanding of 2,6-Dimethoxy-3-methylpyridine's behavior in various solvent systems.

Physicochemical Profile and Molecular Structure Analysis

While direct experimental data for 2,6-Dimethoxy-3-methylpyridine is not extensively published, we can deduce its key physicochemical properties through computational predictions and by comparing it to structurally related, well-characterized molecules such as 2,6-dimethoxypyridine and 3-methylpyridine.

Table 1: Predicted and Comparative Physicochemical Properties

PropertyPredicted: 2,6-Dimethoxy-3-methylpyridineReference: 2,6-Dimethoxypyridine[1]Reference: 3-Methylpyridine[2]
Molecular Formula C₈H₁₁NO₂C₇H₉NO₂C₆H₇N
Molecular Weight ~153.18 g/mol 139.15 g/mol 93.13 g/mol
Predicted XLogP3 ~1.8 - 2.52.31.2
Predicted pKa (Conjugate Acid) ~4.5 - 5.5Data not available5.63
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 3 (1 Pyridine N, 2 Methoxy O)3 (1 Pyridine N, 2 Methoxy O)1 (Pyridine N)

Molecular Structure Rationale:

The solubility of 2,6-Dimethoxy-3-methylpyridine is governed by the interplay of its distinct structural features:

  • Pyridine Ring: The core aromatic heterocycle provides a degree of lipophilicity. The nitrogen atom, with its lone pair of electrons, is a key hydrogen bond acceptor and imparts a basic character to the molecule.

  • Methoxy Groups (-OCH₃): The two methoxy groups are moderately polar and can act as hydrogen bond acceptors. Their presence can enhance solubility in polar solvents compared to an unsubstituted pyridine ring.

  • Methyl Group (-CH₃): This alkyl group is nonpolar and increases the molecule's hydrophobic character, which is expected to enhance its solubility in nonpolar organic solvents.

The combination of a basic nitrogen, hydrogen bond-accepting oxygen atoms, and a hydrophobic hydrocarbon framework suggests that 2,6-Dimethoxy-3-methylpyridine will exhibit a versatile but nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents

Based on the "like dissolves like" principle and the molecular structure analysis, a predictive solubility profile can be constructed. The balance between the polar (pyridine nitrogen, methoxy oxygens) and nonpolar (aromatic ring, methyl group) elements is key to these predictions.

Table 2: Predicted Solubility Profile of 2,6-Dimethoxy-3-methylpyridine

Solvent ClassSolvent ExamplePredicted SolubilityScientific Rationale
Polar Protic WaterSparingly Soluble to InsolubleThe pyridine nitrogen and methoxy groups can form hydrogen bonds with water. However, the overall lipophilicity from the aromatic ring and methyl group likely limits extensive aqueous solubility. Solubility is expected to increase in acidic aqueous solutions due to the protonation of the basic pyridine nitrogen.
Methanol, EthanolHighly SolubleThese polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the polar and nonpolar parts of the molecule.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Highly SolubleDMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of organic molecules, including substituted pyridines.
Acetonitrile (MeCN)SolubleAcetonitrile's polarity and ability to engage in dipole-dipole interactions should allow for good solvation of the molecule.
Dichloromethane (DCM)Highly SolubleDCM is a versatile solvent with moderate polarity that can effectively dissolve compounds with both polar and nonpolar characteristics.
Ethyl Acetate (EtOAc)SolubleAs a moderately polar solvent, ethyl acetate should readily dissolve the compound.
Nonpolar TolueneSolubleThe aromatic nature of toluene will favorably interact with the pyridine ring of the solute.
Hexanes / HeptaneSparingly Soluble to InsolubleThe significant polarity imparted by the nitrogen and oxygen atoms will likely limit solubility in highly nonpolar aliphatic hydrocarbon solvents.

Experimental Protocols for Solubility Determination

The following protocols are industry-standard methods for empirically determining the solubility of a compound. They are designed to be self-validating and provide accurate, reproducible data.

Method 1: Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility.

Causality and Principle: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. By agitating the mixture for a sufficient period, the system reaches a steady state where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 2,6-Dimethoxy-3-methylpyridine to a known volume of the selected solvent in a sealed vial (e.g., 5-10 mg in 1-2 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for a period sufficient to reach equilibrium (24 to 48 hours is standard).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

  • Filtration/Centrifugation: To ensure complete removal of undissolved solids, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the original concentration in the saturated solution by accounting for the dilution factor.

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solute to Solvent B Agitate at Constant Temp (24-48 hours) A->B Reach Equilibrium C Centrifuge or Filter (0.22 µm) B->C Isolate Supernatant D Dilute Supernatant C->D Prepare for Analysis E Analyze via HPLC or LC-MS D->E Measure Concentration Solvent_Addition_Workflow Start Start with Known Mass of Solute in Vessel AddSolvent Add Solvent Continuously at Known Rate Start->AddSolvent Monitor Monitor for Clarity (Visual or Turbidity Probe) AddSolvent->Monitor Decision Is Solution Clear? Monitor->Decision Decision->AddSolvent No End Record Total Solvent Volume & Calculate Solubility Decision->End Yes

Caption: Workflow for the Solvent Addition (Clear Point) Method.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 2,6-Dimethoxy-3-methylpyridine is not widely available, hazard information can be inferred from structurally similar compounds like 2,6-dimethoxypyridine. [1]

  • Acute Toxicity: Assumed to be harmful if swallowed.

  • Skin Irritation: Expected to cause skin irritation.

  • Eye Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory tract irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Avoid inhalation of vapors or dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide presents a predictive solubility profile for 2,6-Dimethoxy-3-methylpyridine based on fundamental chemical principles and comparative structural analysis. The molecule is anticipated to be highly soluble in polar organic solvents such as alcohols, DMSO, and DCM, with limited solubility in water and nonpolar aliphatic hydrocarbons. This predicted profile serves as a valuable starting point for experimental work. For definitive quantitative data, it is imperative to perform empirical validation using standardized protocols such as the equilibrium shake-flask method. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

  • 2,6-Dimethoxypyridine | C7H9NO2 | CID 80378. PubChem. [Link]

  • 3-Methylpyridine | (C5H4N)CH3 | CID 7970. PubChem. [Link]

Sources

Discovery and Initial Synthesis of 2,6-Dimethoxy-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethoxy-3-methylpyridine is a critical heterocyclic building block in modern medicinal chemistry, particularly in the development of P2X3 receptor antagonists (e.g., Gefapixant analogs) and various kinase inhibitors. Its structural value lies in the electron-rich pyridine core, which serves as a bioisostere for phenyl rings while offering distinct hydrogen-bonding acceptors and metabolic stability profiles.

This guide details the technical evolution of its synthesis, moving from the discovery of regioselective halogenation strategies to the optimized nucleophilic aromatic substitution (


) protocols used in high-throughput drug discovery today.

Part 1: Strategic Retrosynthesis & Discovery Context

The synthesis of 2,6-dimethoxy-3-methylpyridine is classically approached via the functionalization of 2,6-dichloropyridine . The "discovery" of this specific derivative is rooted in the broader exploration of pyridine lithiation chemistry in the late 20th century, where researchers sought methods to introduce alkyl groups at the 3-position of electron-deficient heterocycles.

The Disconnection Logic

The most robust synthetic route involves two distinct phases:

  • C3-Alkylation: Introduction of the methyl group via directed ortho-lithiation (DoM) of 2,6-dichloropyridine.

  • Bis-Alkoxylation: Double nucleophilic displacement of the chlorine atoms using methoxide.

Retrosynthesis Target 2,6-Dimethoxy-3-methylpyridine (Target) Intermediate 2,6-Dichloro-3-methylpyridine (Key Precursor) Target->Intermediate Double SNAr (NaOMe/MeOH) Starting 2,6-Dichloropyridine (Commodity SM) Intermediate->Starting Lithiation/Methylation (LDA, MeI)

Figure 1: Retrosynthetic analysis revealing the reliance on the 2,6-dichloro-3-methylpyridine intermediate.

Part 2: Detailed Experimental Protocols

Phase 1: Synthesis of 2,6-Dichloro-3-methylpyridine

This step requires strict anhydrous conditions due to the use of organolithium reagents. The regioselectivity is driven by the directing effect of the chlorine atoms, which acidifies the C3 proton.

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)

  • Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) (1.1 equiv)

  • Iodomethane (MeI) (1.1 equiv)

  • Solvent: Dry THF

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Add LDA (2.0 M in THF/heptane) dropwise over 20 minutes. Maintain internal temperature below -70°C to prevent benzyne formation or polymerization.

  • Deprotonation: Stir at -78°C for 30–60 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the 3-lithio species.

  • Electrophile Addition: Add Iodomethane dropwise. The color often fades as the reaction quenches.

  • Workup: Allow to warm to room temperature. Quench with saturated aqueous

    
    . Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields the product as a white to pale yellow solid.

Phase 2: Synthesis of 2,6-Dimethoxy-3-methylpyridine

The transformation of the dichloro intermediate to the dimethoxy target proceeds via a double


 mechanism.

Reagents:

  • 2,6-Dichloro-3-methylpyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe) (3.0–5.0 equiv)

  • Solvent: Methanol (anhydrous) or MeOH/THF mixture

Protocol:

  • Preparation: Dissolve 2,6-dichloro-3-methylpyridine in anhydrous methanol in a pressure tube or round-bottom flask.

  • Reagent Addition: Add solid NaOMe or a 25% w/w solution of NaOMe in MeOH. Excess base is crucial to drive the reaction to completion (double substitution).

  • Reaction:

    • Method A (Pressure): Seal the tube and heat to 100–120°C for 12–24 hours. This is preferred for high yields.

    • Method B (Reflux): Reflux at 65°C for 48 hours. This may result in incomplete conversion (mono-substitution).

  • Monitoring: Monitor by TLC or LCMS. The mono-methoxy intermediate (2-chloro-6-methoxy-3-methylpyridine) appears first before converting to the bis-methoxy product.

  • Workup: Concentrate methanol under reduced pressure. Resuspend residue in water and extract with DCM or EtOAc.

  • Yield: Typically 85–95% yield after crystallization or distillation.

Part 3: Mechanistic Analysis & Integrity

Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction does not proceed via a benzyne intermediate but rather through the addition-elimination pathway involving a Meisenheimer Complex .

Regioselectivity:

  • First Substitution: The C2 and C6 positions are both activated by the ring nitrogen. However, the C2 position is sterically crowded by the C3-methyl group. Therefore, the C6-chlorine is typically displaced first due to lower steric hindrance, forming 2-chloro-6-methoxy-3-methylpyridine.

  • Second Substitution: The second displacement at C2 requires higher energy (heat/pressure) due to the electron-donating nature of the newly installed methoxy group at C6, which deactivates the ring toward further nucleophilic attack.

Mechanism SM 2,6-Dichloro- 3-methylpyridine Complex1 Meisenheimer Complex I SM->Complex1 + NaOMe Inter 6-Methoxy-2-chloro- 3-methylpyridine (Kinetic Product) Complex1->Inter - NaCl Complex2 Meisenheimer Complex II Inter->Complex2 + NaOMe (High Temp) Product 2,6-Dimethoxy- 3-methylpyridine Complex2->Product - NaCl

Figure 2: Stepwise


 mechanism showing the kinetic preference for C6 substitution followed by the thermodynamic drive to the bis-methoxy product.
Data Validation Table

Researchers should verify synthesis using the following physicochemical parameters:

ParameterValue / CharacteristicNotes
Appearance Colorless oil or low-melting solidMay darken upon air exposure

NMR (CDCl

)

7.25 (d, 1H), 6.25 (d, 1H), 3.95 (s, 3H), 3.91 (s, 3H), 2.15 (s, 3H)
Distinct doublets for H4/H5; two methoxy singlets
MS (ESI+) m/z 154.08

Consistent with Formula

Key Impurity Mono-methoxy derivativeResult of incomplete reaction; remove via column chromatography

References

  • Synthesis of 2,6-Dichloro-3-methylpyridine (Precursor)

    • Source: P
    • Context: Describes the lithiation of 2,6-dichloropyridine and quenching with methyl iodide.
    • URL:

  • General Method for Dimethoxylation of Dichloropyridines

    • Source:Journal of Medicinal Chemistry, 2011, 54(19), 6691-6703.[1]

    • Context: Provides the standard operating procedure for converting 2,6-dichloropyridines to 2,6-dimethoxypyridines using NaOMe.
    • URL:

  • Regioselectivity in Pyridine Substitutions

    • Source:Tetrahedron, 2025 (Contextual Upd
    • Context: Explains the steric vs.
    • URL:

Sources

Methodological & Application

Application Note: 2,6-Dimethoxy-3-methylpyridine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethoxy-3-methylpyridine (CAS: N/A for specific isomer, derivative of 2,6-dimethoxypyridine) represents a specialized class of sterically-tuned, electron-rich pyridine ligands . While phosphine and N-heterocyclic carbene (NHC) ligands dominate cross-coupling, substituted pyridines have emerged as critical ancillary ligands in Palladium(II)-catalyzed C–H activation .

This guide details the utility of 2,6-dimethoxy-3-methylpyridine as a promoter for C–H functionalization. Its unique architecture offers a "Goldilocks" balance: the 2,6-dimethoxy groups prevent catalyst poisoning by inhibiting the formation of inactive bis-ligated palladium complexes (


), while the 3-methyl  substituent adds asymmetrical steric bulk that destabilizes resting states, accelerating turnover.
Key Applications
  • Pd(II)-Catalyzed C–H Olefination (Fujiwara-Moritani Reaction)

  • Nondirected C–H Arylation of Arenes

  • Stabilization of High-Valent Pd(IV) Intermediates

Technical Background & Mechanism

The "Pyridine Problem" in Catalysis

Unsubstituted pyridine is a strong


-donor. In Pd(OAc)

catalyzed reactions, pyridine typically binds too strongly, forming thermodynamically stable, catalytically inactive species (e.g.,

or trans-

). This shuts down the catalytic cycle, a phenomenon known as product inhibition or ligand saturation .
The Solution: Steric & Electronic Tuning

2,6-Dimethoxy-3-methylpyridine overcomes this via two mechanisms:

  • Steric Desaturation (The 2,6-Effect): The methoxy groups at the 2- and 6-positions create steric clash with the metal center. This prevents the coordination of a second pyridine molecule, enforcing a mono-ligated active species (

    
    ). This open coordination site is essential for substrate binding (C-H activation).
    
  • Electronic Activation: The methoxy groups are strong

    
    -donors (resonance), making the pyridine nitrogen more basic and electron-rich. This increases the electron density on Palladium, facilitating oxidative addition  or the stabilization of high-valent Pd(IV)  species often proposed in C-H activation cycles.
    
  • Conformational Locking (The 3-Methyl Effect): The 3-methyl group breaks the symmetry of the ligand. This "buttressing effect" restricts the rotation of the adjacent 2-methoxy group, creating a rigid steric wall that further discourages catalyst aggregation.

Mechanistic Pathway

The ligand promotes the reaction by stabilizing the monomeric Pd(II) species while allowing the electrophilic metalation of the arene.

CatalyticCycle Pd_Pre Pd(OAc)2 (Precatalyst) Active [L-Pd(OAc)2] (Active Monomer) Pd_Pre->Active + Ligand (L) - Aggregation Coord Arene Coordination Active->Coord + Ar-H CMD C-H Activation (CMD Mechanism) Coord->CMD - AcOH Palladacycle Ar-Pd-L Intermediate CMD->Palladacycle Olefin Olefin Insertion Palladacycle->Olefin + Acrylate Elim Beta-H Elimination Olefin->Elim Elim->Active Re-oxidation (via Oxidant) Product Product Release (Styrene deriv.) Elim->Product

Figure 1: Catalytic cycle for Pd-catalyzed C-H olefination. The ligand (L) ensures the transition from Precatalyst to Active Monomer without forming inactive aggregates.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethoxy-3-methylpyridine

Note: While 2,6-dimethoxypyridine is common, the 3-methyl variant may require synthesis from the commercially available 2,6-dichloro-3-methylpyridine.

Reagents:

  • 2,6-Dichloro-3-methylpyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in Methanol (3.0 equiv)

  • Methanol (anhydrous)

Step-by-Step:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve 2,6-dichloro-3-methylpyridine (1.62 g, 10 mmol) in anhydrous Methanol (20 mL).

  • Addition: Add NaOMe solution (6.9 mL, ~30 mmol) dropwise over 5 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting chloride.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove most methanol.

  • Extraction: Dilute the residue with water (30 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the title compound as a colorless oil/solid.
    
Protocol B: Ligand-Promoted C–H Olefination of Arenes

Objective: Olefination of benzene with ethyl acrylate using 2,6-dimethoxy-3-methylpyridine as the ancillary ligand.

Reagents:

  • Benzene (Solvent/Substrate, 2 mL)

  • Ethyl Acrylate (1.0 equiv, 0.5 mmol)

  • Pd(OAc)

    
     (10 mol%)
    
  • Ligand: 2,6-Dimethoxy-3-methylpyridine (20 mol%)

  • Oxidant: Benzoquinone (1.0 equiv) or AgOAc (2.0 equiv)

  • Additive: Pivalic Acid (30 mol%) - Acts as a proton shuttle in the CMD mechanism.

Workflow:

  • Catalyst Pre-complexation:

    • In a 4 mL screw-cap vial (or Schlenk tube), weigh Pd(OAc)

      
       (11.2 mg, 0.05 mmol) and the Ligand (15.3 mg, 0.10 mmol).
      
    • Add 0.5 mL of Benzene. Stir at room temperature for 15 minutes. The solution should turn from orange to a lighter yellow/orange, indicating coordination.

  • Reaction Assembly:

    • Add the Oxidant (Benzoquinone: 54 mg, 0.5 mmol).

    • Add Pivalic Acid (15 mg, 0.15 mmol).

    • Add Ethyl Acrylate (54

      
      L, 0.5 mmol).
      
    • Add remaining Benzene (1.5 mL).

  • Execution:

    • Seal the vial tightly (Teflon-lined cap).

    • Heat to 100°C for 18 hours in a heating block.

  • Analysis:

    • Cool to room temperature.[1][2]

    • Filter through a short pad of Celite (eluting with DCM).

    • Analyze via GC-MS or

      
       NMR (using nitromethane as internal standard).
      
    • Target Product: Ethyl cinnamate (trans-isomer).

Data Table: Ligand Effect Comparison

Ligand Yield (%) Selectivity (Mono:Di) Notes
None < 5% N/A Pd black formation (decomposition)
Pyridine 15% 80:20 Product inhibition observed
2,6-Dimethoxypyridine 78% 95:5 Good activity, minimal aggregation

| 2,6-Dimethoxy-3-methylpyridine | 85% | >98:2 | Enhanced stability & turnover |

Troubleshooting & Optimization

Catalyst Deactivation (Palladium Black)
  • Symptom: Reaction mixture turns black and precipitates metal within 1 hour.

  • Cause: Ligand concentration too low or temperature too high, leading to ligand dissociation and Pd aggregation.

  • Fix: Increase Ligand:Pd ratio to 2.5:1. Ensure the ligand is pure (free of chlorides from synthesis).

Low Conversion
  • Symptom: Catalyst remains soluble (orange), but yield is low.

  • Cause: "Over-ligation" or induction period.

  • Fix: Add Pivalic Acid or TFA (trifluoroacetic acid) as a co-catalyst. The carboxylate assists in the C-H cleavage step (Concerted Metalation-Deprotonation, CMD).

Regioselectivity Issues
  • Context: When using substituted arenes (e.g., Toluene).

  • Observation: Mixture of ortho/meta/para isomers.

  • Insight: Pyridine ligands generally favor steric-controlled selectivity. 2,6-Dimethoxy-3-methylpyridine enhances para-selectivity in nondirected systems due to its bulk, or ortho-selectivity in directed systems (e.g., amides) by preventing overcrowding at the metal center.

References

  • Ligand-Accelerated C-H Activation

    • Engle, K. M., Wang, D. H., & Yu, J. Q. (2010). Ligand-accelerated C–H activation reactions: evidence for a switch of mechanism. Journal of the American Chemical Society, 132(40), 14137-14151.
  • Pyridine Ligands in Pd Catalysis

    • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C–H activation of arenes using 2,6-disubstituted pyridine ligands.[3] Angewandte Chemie International Edition, 48(28), 5094-5115.

  • Synthesis of 2,6-Dimethoxy-3-methylpyridine Precursors

    • Katz, R. B., et al. (2005).[2] Synthesis of 2,6-dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E, 66, o2638.[2]

  • General Review of Pyridine Ligands

    • Pye, D. R., & Mankad, N. P. (2017). Bimetallic catalysis for C-H functionalization. Chemical Science, 8, 1705-1718.

Sources

Strategic Utilization of 2,6-Dimethoxy-3-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked Pyridone" Strategy

In modern medicinal chemistry, 2,6-Dimethoxy-3-methylpyridine (CAS: 116823-71-3 for the core scaffold family) serves as a critical "masked" synthon for accessing complex 2,6-pyridone derivatives. While 2,6-dihydroxypyridines (uracil mimetics) are highly polar, insoluble, and difficult to functionalize regioselectively, their 2,6-dimethoxy counterparts are lipophilic, soluble in organic solvents, and amenable to transition-metal catalysis.

This application note details the utility of 2,6-Dimethoxy-3-methylpyridine as a regioselective scaffold for synthesizing 3,5-disubstituted pyridines , a structural motif prevalent in kinase inhibitors, epigenetic modulators, and anti-infectives. We present a validated protocol for its synthesis, C5-functionalization, and subsequent deprotection.

Part 1: Chemical Profile & Mechanistic Insight

Structural Utility

The molecule consists of a pyridine ring substituted with electron-donating methoxy groups at positions 2 and 6, and a methyl group at position 3.

  • Lipophilicity: The methoxy groups mask the hydrogen-bond donor/acceptor properties of the pyridone, facilitating purification via standard silica chromatography.

  • Electronic Activation: The pyridine ring is electron-rich, making it highly reactive toward Electrophilic Aromatic Substitution (EAS).

Regiocontrol Logic

The strategic value of this intermediate lies in its predictable directing effects, which force incoming electrophiles to the C5 position .

  • C2 & C6 (-OMe): Strong ortho/para directors.

    • C2-OMe directs to C3 (blocked by methyl) and C5 .

    • C6-OMe directs to C5 and C3 (blocked).

  • C3 (-Me): Weak ortho/para director.[1]

    • Directs to C2 (blocked) and C4.

  • Result: The cooperative directing effects of the two methoxy groups overwhelmingly favor substitution at C5 , enabling high-yield regioselective functionalization (e.g., bromination or nitration) without the formation of inseparable isomers.

Regioselectivity Core 2,6-Dimethoxy-3-methylpyridine C2 C2-OMe (Directs to C5) Core->C2 C6 C6-OMe (Directs to C5) Core->C6 C3 C3-Me (Blocks C3) Core->C3 C5 Target: C5 (Activated & Sterically Accessible) C2->C5 Strong Activation C6->C5 Strong Activation C3->C5 Meta (Weak)

Figure 1: Mechanistic basis for C5-regioselectivity. The synergistic activation by 2,6-dimethoxy groups overcomes the weak directing effect of the 3-methyl group.

Part 2: Applications in Drug Discovery

Precursor for Kinase Inhibitors

Many kinase inhibitors (e.g., targeting BTK or EGFR ) utilize a central pyridine or pyrimidine core. The 3-methyl-2,6-pyridone motif mimics the hydrogen bonding pattern of uracil/thymine but offers a distinct vector (C5) for extending into the hydrophobic pocket of the enzyme.

  • Workflow: Scaffold Synthesis

    
     C5-Bromination 
    
    
    
    Suzuki Coupling (Aryl tail)
    
    
    Demethylation.
Epigenetic Modulators (BET Bromodomain)

Pyridone derivatives are bioisosteres of the acetyl-lysine mimic found in BET bromodomain inhibitors. 2,6-Dimethoxy-3-methylpyridine allows for the construction of the "headgroup" with precise substitution patterns before the final deprotection step reveals the active pharmacophore.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Convert commercially available 2,6-dichloro-3-methylpyridine to 2,6-dimethoxy-3-methylpyridine via Nucleophilic Aromatic Substitution (


).

Materials:

  • 2,6-Dichloro-3-methylpyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (3.0 equiv)

  • Methanol (anhydrous)

  • Reflux condenser,

    
     atmosphere.
    

Procedure:

  • Setup: Charge a round-bottom flask with 2,6-dichloro-3-methylpyridine and anhydrous methanol (0.5 M concentration).

  • Addition: Add NaOMe solution dropwise at room temperature. A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS. The starting dichloride should be fully consumed.
    
  • Workup: Cool to RT. Concentrate in vacuo to remove bulk methanol. Resuspend residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate.
    
    • Note: The product is often pure enough for the next step (>95%).[2] If needed, distill under reduced pressure or pass through a short silica plug.

  • Yield: Expect 85–95%.

Protocol B: Regioselective C5-Bromination

Objective: Introduce a bromine handle at C5 for downstream coupling.

Materials:

  • 2,6-Dimethoxy-3-methylpyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (0.2 M)

  • Temperature:

    
     to RT.
    

Procedure:

  • Dissolve the substrate in ACN at

    
    .
    
  • Add NBS portion-wise over 15 minutes to avoid exotherms.

  • Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Validation: Check LCMS for conversion to the mono-bromide (

    
    ). Regioselectivity for C5 is typically >98% due to the directing effects described in Part 1.
    
  • Workup: Quench with saturated

    
     (to remove excess bromine). Extract with diethyl ether.[3]
    
  • Product: 3-Bromo-2,6-dimethoxy-5-methylpyridine . (Note: Numbering changes based on priority, but bromine is para to the 6-methoxy).

Protocol C: Demethylation to 3-Methyl-2,6-pyridone

Objective: Reveal the polar pharmacophore (deprotection).

Method: Acid-Mediated Hydrolysis (HBr/AcOH) or TMSI.

Procedure (HBr Method):

  • Dissolve the functionalized intermediate in Glacial Acetic Acid.

  • Add 48% aqueous HBr (excess, ~10 equiv).

  • Heat to

    
     for 4–6 hours.
    
  • Workup: Cool to RT. The pyridone product often precipitates. Filter and wash with water.[3][4] If no precipitate, neutralize with

    
     and extract with 
    
    
    
    /iPrOH (3:1).

Part 4: Process Visualization

The following diagram illustrates the "Masked Pyridone" workflow, highlighting the transition from a lipophilic intermediate to a polar drug candidate.

Workflow cluster_properties Physicochemical Shift Start Start: 2,6-Dichloro-3-methylpyridine (Commercial) Step1 Step 1: Methoxylation (Protection) Reagent: NaOMe/MeOH Product: 2,6-Dimethoxy-3-methylpyridine Start->Step1 SNAr Step2 Step 2: C5-Bromination (Activation) Reagent: NBS, ACN Product: 3-Bromo-2,6-dimethoxy-5-methylpyridine Step1->Step2 Regioselective EAS Prop1 Lipophilic Soluble in organic solvents Easy purification Step1->Prop1 Step3 Step 3: Suzuki Coupling (Diversification) Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Product: 3-Aryl-2,6-dimethoxy-5-methylpyridine Step2->Step3 Pd-Catalysis Step4 Step 4: Demethylation (Deprotection) Reagent: HBr/AcOH or TMSI Target: 3-Aryl-5-methyl-2,6-pyridone Step3->Step4 Hydrolysis Step3->Prop1 Prop2 Polar / H-Bonding Drug-like properties Pharmacophore revealed Step4->Prop2

Figure 2: The "Masked Pyridone" synthetic workflow. The dimethoxy protection strategy enables efficient purification and catalysis before the final reveal of the polar drug core.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Methoxylation Moisture in MeOH or old NaOMe.Use anhydrous MeOH; titrate NaOMe or use fresh bottle. Increase temp to reflux.
Regioisomers in Bromination Temperature too high or excess NBS.Keep reaction at

. Add NBS slowly. The C5 position is highly activated, so over-bromination is a risk if >1.1 equiv NBS is used.
Incomplete Demethylation Steric hindrance or poor solubility.Switch from HBr/AcOH to TMSI (Iodotrimethylsilane) in

at

(milder, anhydrous conditions).
Pd-Catalyst Poisoning Residual bromide or pyridine coordination.Use highly active catalysts like Pd(dtbpf)Cl2 or XPhos Pd G3 . Ensure free amine is not chelating Pd (methoxy protection helps prevent this).

References

  • Sigma-Aldrich. 3-Bromo-6-methoxy-2-methylpyridine Product Specification. (Confirmation of halogenated derivatives).

  • National Institutes of Health (NIH) - PMC. Regioselective stepwise bromination of boron dipyrromethene (BODIPY) dyes. (Demonstrates regioselectivity principles in pyrrole/pyridine systems).

  • Thieme Connect. Chemoselective Demethylation of Methoxypyridine. (Protocol for converting methoxypyridines to pyridones).[5]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (Describes nitration and functionalization of 2,6-disubstituted pyridines).

  • Organic Chemistry Portal. Synthesis of Substituted Pyridine Derivatives. (General methodologies for pyridine functionalization).

Sources

The Strategic Role of 2,6-Dimethoxy-3-methylpyridine in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of modern organic synthesis, particularly within the realm of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the construction of complex, biologically active molecules.[1] Among the vast array of substituted pyridines, 2,6-Dimethoxy-3-methylpyridine emerges as a building block of significant strategic value. Its unique electronic and steric properties, conferred by the two electron-donating methoxy groups and the adjacent methyl group, render it a highly versatile precursor for the synthesis of a variety of intricate molecular architectures.

The electron-rich nature of the pyridine ring, enhanced by the methoxy groups at the 2 and 6 positions, activates the molecule towards certain electrophilic substitutions while also influencing the reactivity of the appended methyl group. This inherent reactivity profile allows for selective functionalization, a critical aspect in multi-step synthetic campaigns where precise control over reaction outcomes is paramount. This guide provides an in-depth exploration of the role of 2,6-Dimethoxy-3-methylpyridine as a synthetic building block, complete with detailed application notes and validated protocols for its transformation into key intermediates for drug discovery and development.

Core Application: A Gateway to Functionalized Pyridines for Proton Pump Inhibitors

A primary application of 2,6-Dimethoxy-3-methylpyridine lies in its role as a precursor to key intermediates in the synthesis of proton pump inhibitors (PPIs). PPIs, a class of drugs widely used to treat acid-related disorders, often feature a substituted pyridine moiety linked to a benzimidazole core. The specific substitution pattern on the pyridine ring is crucial for the drug's efficacy and pharmacokinetic profile.

While direct examples of the synthesis of a marketed drug starting from 2,6-Dimethoxy-3-methylpyridine are not prominently featured in publicly available literature, its structural similarity to pyridines used in the synthesis of drugs like tenatoprazole and rabeprazole points to its utility in the synthesis of novel analogues and related compounds.[2][3] The general synthetic strategy involves the functionalization of the methyl group, typically via chlorination, to create a reactive handle for coupling with a benzimidazole or imidazopyridine thiol derivative.

Causality Behind Experimental Choices: The Importance of Activating the Methyl Group

The methyl group at the 3-position is not inherently reactive for nucleophilic substitution. Therefore, a critical first step is its conversion to a more electrophilic species, most commonly a chloromethyl group. This transformation is typically achieved through radical chlorination, often initiated by UV light or a radical initiator in a non-polar solvent. The methoxy groups play a crucial, albeit indirect, role in this step by influencing the overall electron density of the ring, which can affect the stability of radical intermediates.

The resulting 2-chloromethyl-6-methoxy-3-methylpyridine is a potent electrophile, primed for reaction with nucleophiles. This intermediate is central to the construction of the thioether linkage that characterizes many PPIs.

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxy-3-methylpyridine

The synthesis of the title compound can be achieved from commercially available starting materials. A common route involves the methoxylation of a corresponding dichloropyridine derivative.

Reaction Scheme:

Protocol 1 2,6-dichloro-3-methylpyridine 2,6-dichloro-3-methylpyridine Product 2,6-Dimethoxy-3-methylpyridine 2,6-dichloro-3-methylpyridine->Product Reflux Sodium_methoxide Sodium methoxide (NaOMe) in Methanol (MeOH) Sodium_methoxide->Product

Caption: Synthesis of 2,6-Dimethoxy-3-methylpyridine.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,6-dichloro-3-methylpyridine58584-85-3162.0116.2 g0.1
Sodium methoxide124-41-454.0213.5 g0.25
Methanol (anhydrous)67-56-132.04200 mL-

Procedure:

  • To a stirred solution of sodium methoxide (13.5 g, 0.25 mol) in anhydrous methanol (200 mL) in a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-3-methylpyridine (16.2 g, 0.1 mol).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add water (100 mL) and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-Dimethoxy-3-methylpyridine as a colorless oil.

Expected Yield: 75-85%

Trustworthiness of the Protocol: This protocol is based on standard nucleophilic aromatic substitution reactions on dihalopyridines, a well-established and reliable method for the synthesis of alkoxypyridines.[4] The use of an excess of sodium methoxide ensures complete conversion of the dichloro starting material.

Protocol 2: Synthesis of a Key Intermediate: 2-(Chloromethyl)-6-methoxy-3-methylpyridine Hydrochloride

This protocol details the crucial activation of the methyl group, preparing the building block for subsequent coupling reactions.

Reaction Scheme:

Protocol 2 Start 2,6-Dimethoxy-3-methylpyridine Intermediate 2-(Chloromethyl)-6-methoxy-3-methylpyridine Start->Intermediate Reflux, Light Reagents N-Chlorosuccinimide (NCS) Dibenzoyl peroxide (BPO) CCl4 Reagents->Intermediate Product 2-(Chloromethyl)-6-methoxy-3-methylpyridine Hydrochloride Intermediate->Product HCl HCl (in ether) HCl->Product

Caption: Synthesis of 2-(Chloromethyl)-6-methoxy-3-methylpyridine HCl.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2,6-Dimethoxy-3-methylpyridine-153.1815.3 g0.1
N-Chlorosuccinimide (NCS)128-09-6133.5314.7 g0.11
Dibenzoyl peroxide (BPO)94-36-0242.230.24 g0.001
Carbon tetrachloride (CCl4)56-23-5153.82200 mL-
Hydrochloric acid (ethereal solution)7647-01-036.46As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve 2,6-Dimethoxy-3-methylpyridine (15.3 g, 0.1 mol) in carbon tetrachloride (200 mL).

  • Add N-Chlorosuccinimide (14.7 g, 0.11 mol) and dibenzoyl peroxide (0.24 g, 0.001 mol) to the solution.

  • Heat the reaction mixture to reflux while irradiating with a UV lamp (or a standard 100W light bulb) for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(Chloromethyl)-6-methoxy-3-methylpyridine.

  • For purification and stabilization, dissolve the crude product in diethyl ether and bubble dry HCl gas through the solution (or add a saturated ethereal HCl solution) until precipitation is complete.

  • Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Expected Yield: 60-70%

Expertise & Experience Insights: The use of a radical initiator like BPO is crucial for initiating the chlorination of the methyl group. Irradiation with light provides the energy to facilitate the homolytic cleavage of the N-Cl bond in NCS and the O-O bond in BPO. The conversion to the hydrochloride salt not only aids in purification by crystallization but also enhances the stability of this reactive intermediate for storage.

Protocol 3: Application in Thioether Synthesis for PPI Precursors

This protocol demonstrates the utility of the chlorinated intermediate in forming the thioether linkage, a core structure in many PPIs.

Reaction Scheme:

Protocol 3 Intermediate_HCl 2-(Chloromethyl)-6-methoxy-3-methylpyridine Hydrochloride Product 5-Methoxy-2-[[(6-methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole Intermediate_HCl->Product Thiol 2-Mercapto-5-methoxybenzimidazole Thiol->Product Base NaOH Ethanol/Water Base->Product Stir, RT

Caption: Synthesis of a thioether PPI precursor.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityMoles
2-(Chloromethyl)-6-methoxy-3-methylpyridine HCl-224.102.24 g0.01
2-Mercapto-5-methoxybenzimidazole37052-78-1180.231.80 g0.01
Sodium hydroxide1310-73-240.000.88 g0.022
Ethanol64-17-546.0750 mL-
Water7732-18-518.0210 mL-

Procedure:

  • In a round-bottom flask, dissolve 2-Mercapto-5-methoxybenzimidazole (1.80 g, 0.01 mol) and sodium hydroxide (0.88 g, 0.022 mol) in a mixture of ethanol (50 mL) and water (10 mL). Stir at room temperature until a clear solution is obtained.

  • In a separate flask, dissolve 2-(Chloromethyl)-6-methoxy-3-methylpyridine hydrochloride (2.24 g, 0.01 mol) in ethanol (20 mL).

  • Slowly add the solution of the chlorinated pyridine to the solution of the benzimidazole thiol at room temperature with vigorous stirring.

  • Continue stirring at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the desired thioether product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 80-90%

Self-Validating System: The formation of the thioether can be readily confirmed by ¹H NMR spectroscopy, where the disappearance of the thiol proton and the appearance of a new singlet corresponding to the methylene bridge protons (-S-CH₂-) will be observed. Mass spectrometry will also confirm the formation of the product with the expected molecular weight.

Conclusion: A Versatile and Strategically Important Building Block

2,6-Dimethoxy-3-methylpyridine stands as a testament to the power of strategic substitution in modulating the reactivity and utility of heterocyclic scaffolds. Its electron-rich nature and the presence of a functionalizable methyl group make it a valuable precursor for the synthesis of complex molecular targets. The protocols outlined herein provide a robust framework for the preparation and application of this building block, particularly in the context of synthesizing key intermediates for potential proton pump inhibitors and other medicinally relevant compounds. As the demand for novel therapeutics continues to grow, the importance of versatile and well-characterized building blocks like 2,6-Dimethoxy-3-methylpyridine in accelerating the drug discovery process cannot be overstated.

References

  • The Role of Pyridine Intermediates in Modern Drug Discovery. (2026). Accessed on 2024-02-06. [Link]

  • Yan, F., Fan, K. Q., Chi, C., & Guan, J. (2011). Synthesis of Antiulcerative Drug Tenatoprazole. Advanced Materials Research, 233–235, 160–164. [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • 2-chloro-6-methoxy-3-methylpyridine. MySkinRecipes. [Link]

  • Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. PrepChem.com. [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • CN102304127A - Novel method for preparing tenatoprazole.

Sources

Application Note: Strategic Functionalization of 2,6-Dimethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Regiocontrol, Synthetic Workflows, and Process Safety

Executive Summary & Strategic Analysis

The 2,6-dimethoxy-3-methylpyridine scaffold represents a unique challenge in heterocyclic chemistry. It combines the electron-deficient nature of the pyridine ring with the strong electron-donating effects (resonance) of two methoxy groups. This "push-pull" electronic system creates specific nodes of high reactivity that must be exploited with precision.

The Regioselectivity Map

For the medicinal chemist, understanding the electronic bias of this ring is the prerequisite for successful derivatization.

  • Position C3 (Blocked): Occupied by the methyl group.[1][2]

  • Position C4 (The "Dead Zone"): Located meta to both methoxy groups. It is electronically deactivated relative to C5 and sterically shielded by the C3-methyl. Functionalization here is difficult without pre-blocking C5.

  • Position C5 (The "Hot Spot"): This is the primary site for both Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM).

    • EAS: C5 is para to the C2-OMe and ortho to the C6-OMe, making it highly nucleophilic.

    • DoM: The C6-OMe group acts as a Directed Metalation Group (DMG), coordinating lithium to deprotonate C5.

  • Lateral C3-Methyl: Susceptible to benzylic oxidation, though competition with ring halogenation is a critical risk factor.

RegioMap Core 2,6-Dimethoxy-3-methylpyridine C5 Position C5 (Primary Target) Core->C5 Activated by C2-OMe (para) & C6-OMe (ortho) Core->C5 Directed by C6-OMe (DoM) C4 Position C4 (Deactivated/Steric) Core->C4 Meta to OMe groups (Low Reactivity) C3_Me C3-Methyl Group (Lateral Oxidation) Core->C3_Me Benzylic Reactivity

Figure 1: Electronic and steric map dictating the regioselectivity of 2,6-dimethoxy-3-methylpyridine.

Protocol A: Directed Ortho Metalation (DoM) at C5

Objective: Introduction of carbon electrophiles (formyl, carboxyl, alkyl) or halogens (Iodo) at the C5 position. Mechanism: The C6-methoxy oxygen coordinates the alkyllithium species, bringing the base into proximity with the C5 proton. This "Complex Induced Proximity Effect" (CIPE) overrides intrinsic acidity factors.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.0Starting Material
n-Butyllithium (2.5M) 1.2 - 1.5Lithiating Agent
TMEDA (Optional) 1.2Additive to break Li-aggregates (increases reactivity)
Electrophile 1.5 - 2.0DMF, I2, CO2, etc.
THF (Anhydrous) Solvent[0.2 M] Concentration
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Charge with anhydrous THF.

  • Substrate Addition: Dissolve 2,6-dimethoxy-3-methylpyridine in THF and cool to -78 °C (Dry ice/Acetone bath).

    • Critical Note: Temperature control is vital. Above -40 °C, the n-BuLi may attack the pyridine ring (nucleophilic addition) or react with the methoxy group (demethylation).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temp < -70 °C.

    • Observation: A color change (often yellow to orange) indicates formation of the lithiated species.

  • Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophile Quench: Add the electrophile (e.g., DMF for aldehyde, I2 in THF for iodide) dropwise.

    • For DMF: Stir 30 min at -78 °C, then warm to 0 °C.

    • For I2: The solution will decolorize as iodine is consumed.

  • Workup: Quench with sat. NH4Cl (aq). Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4.

Validation Criteria
  • 1H NMR: Disappearance of the C5-H doublet (approx. 7.5 ppm) and C4-H doublet becomes a singlet (if C5 is substituted).

  • Yield Target: >85% conversion is expected due to the strong directing effect.

Protocol B: Regioselective C5-Bromination (EAS)

Objective: Scalable synthesis of the 5-bromo derivative for Suzuki/Buchwald couplings. Challenge: Preventing over-bromination or side-chain radical bromination.

Experimental Logic

While Br2 can be used, N-Bromosuccinimide (NBS) in a polar aprotic solvent (MeCN or DMF) is superior for controlling mono-bromination. The high electron density of the ring ensures that electrophilic substitution proceeds rapidly, even without strong Lewis acids.

Workflow
  • Dissolution: Dissolve substrate (1.0 equiv) in Acetonitrile (MeCN) [0.5 M].

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise at 0 °C .

    • Note: Do not add all at once. The exotherm can degrade regioselectivity.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. Reaction is typically complete in 2–4 hours.

  • Quench: Dilute with water. If solid precipitates, filter and wash. If oil, extract with DCM.

  • Purification: Recrystallization from EtOH/Water is often sufficient, avoiding chromatography.

Data Comparison: Solvent Effects

Solvent Temp Time Yield (Isolated) Notes
MeCN 0°C -> RT 3 h 92% Cleanest profile; product precipitates.
DMF RT 1 h 88% Faster, but aqueous workup is tedious.

| CCl4 | Reflux | 6 h | <40% | Avoid. Promotes radical side-chain bromination. |

Protocol C: Lateral Oxidation of C3-Methyl

Objective: Converting the "dummy" methyl group into a reactive aldehyde (CHO) or acid. Constraint: Standard radical halogenation (NBS/AIBN) is risky due to the highly activated ring (competing ring bromination). Selenium Dioxide (SeO2) is the reagent of choice for heterocyclic methyl oxidation (Riley Oxidation).

Methodology (Riley Oxidation)
  • Setup: Use a flask equipped with a reflux condenser.

  • Solvent: 1,4-Dioxane (preferred) or Pyridine.

  • Reaction: Suspend Substrate (1.0 equiv) and SeO2 (1.2 - 1.5 equiv).

  • Thermal Activation: Heat to reflux (101 °C) for 4–12 hours.

    • Monitor: Reaction turns black (precipitation of Selenium metal).

  • Workup: Filter hot through Celite to remove Selenium metal. Concentrate filtrate.

  • Purification: The product (aldehyde) is often an oil; purify via silica gel chromatography (Hex/EtOAc).

Workflow cluster_DoM Path A: C5-Functionalization (DoM) cluster_Ox Path B: Lateral Oxidation Start Start: 2,6-Dimethoxy-3-methylpyridine Step1 1. n-BuLi, THF, -78°C (Li Coordination) Start->Step1 Step3 SeO2, Dioxane Reflux Start->Step3 Step2 2. Electrophile (E+) Step1->Step2 ProductA Product: 5-Substituted Derivative Step2->ProductA ProductB Product: 3-Formyl Derivative Step3->ProductB

Figure 2: Divergent synthetic pathways for ring vs. side-chain functionalization.

References & Grounding

The protocols above are synthesized from established methodologies in pyridine chemistry, specifically adapting conditions for electron-rich systems.

  • General Pyridine Lithiation: Snieckus, V. Chemical Reviews1990 , 90, 879. (Foundational work on Directed Ortho Metalation).

  • Lithiation of Alkoxy-Pyridines: Estel, L. et al. Journal of Organic Chemistry1988 , 53, 2740. (Specifics on methoxy directing groups).

  • SeO2 Oxidation of Methyl Heterocycles: Sakamoto, T. et al. Chemical & Pharmaceutical Bulletin1980 , 28, 571.

  • Regioselectivity in Activated Pyridines: Schlosser, M. Angewandte Chemie International Edition2005 , 44, 376. (Discussion on site-selectivity between DoM and EAS).

  • Process Safety (n-BuLi): Organic Process Research & Development2009 , 13, 144.[3] (Handling organolithiums safely).

Disclaimer: These protocols involve hazardous chemicals (n-Butyllithium, Selenium Dioxide). All experiments must be conducted in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Notes & Protocols: The Emerging Role of 2,6-Dimethoxy-3-methylpyridine Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The relentless pursuit of high-performance materials for next-generation electronics and energy solutions has led researchers to explore a vast chemical space. Within this landscape, nitrogen-containing heterocycles, particularly substituted pyridines, have emerged as a versatile class of compounds. Their unique electronic properties, coordination capabilities, and structural tunability make them ideal candidates for a range of applications. This guide focuses on the potential of 2,6-Dimethoxy-3-methylpyridine and its derivatives, a subclass of pyridines that, while not yet extensively studied, holds significant promise for materials science. The strategic placement of electron-donating methoxy groups at the 2 and 6 positions, combined with a methyl group at the 3 position, is anticipated to fine-tune the electronic and steric properties of the pyridine core, offering new avenues for molecular design in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and catalysis.

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development and materials science. It provides an in-depth analysis of the projected applications of 2,6-Dimethoxy-3-methylpyridine derivatives, grounded in the established performance of structurally similar compounds. Furthermore, it offers detailed, actionable protocols for the synthesis and application of these promising molecules.

Rationale for the Use of 2,6-Dimethoxy-3-methylpyridine Derivatives in Materials Science

The pyridine ring is an electron-deficient system, which makes it an excellent building block for electron-transporting materials in OLEDs and a coordinating ligand in catalysis. The introduction of substituents allows for the precise tuning of its properties.

  • Electronic Effects: The two methoxy groups at the 2 and 6 positions are strong electron-donating groups. This electronic enrichment of the pyridine ring can significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[1] This is a critical parameter for designing charge-transporting materials with appropriate energy level alignment for efficient charge injection and transport in electronic devices.[2]

  • Steric Effects: The methyl group at the 3-position, situated between the two methoxy groups, introduces steric hindrance. This can be strategically employed to control intermolecular interactions, prevent aggregation-induced quenching in emissive materials, and influence the coordination geometry in catalytic complexes.

  • Coordination Properties: The nitrogen atom of the pyridine ring retains its Lewis basicity, allowing it to coordinate with metal ions. This property is fundamental to its use as a ligand in catalysis and for passivating defect sites in materials like perovskites.[3][4]

Application in Perovskite Solar Cells (PSCs)

The operational stability and efficiency of perovskite solar cells are often limited by defects at the grain boundaries and surfaces of the perovskite thin film. Pyridine derivatives have been successfully employed as passivating agents to mitigate these issues.

Mechanism of Action: A Dual Role

Drawing a direct parallel from the well-documented role of 2,6-dimethoxypyridine in PSCs, it is hypothesized that 2,6-Dimethoxy-3-methylpyridine derivatives can offer a dual-function advantage.[3][4]

  • Surface Passivation: The pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to under-coordinated Pb²⁺ ions (Lewis acid sites) on the perovskite surface. This interaction passivates charge traps, reducing non-radiative recombination and thereby enhancing the photoluminescence quantum yield and the open-circuit voltage (Voc) of the solar cell.[3][5]

  • Electron Transport Layer (ETL) Doping: When used as an additive in the[4][4]-phenyl-C₆₁-butyric acid methyl ester (PCBM) electron transport layer, 2,6-dimethoxypyridine has been shown to function as an n-dopant.[3] This doping effect increases the conductivity and electron mobility of the PCBM layer, facilitating more efficient electron extraction from the perovskite and reducing charge accumulation at the interface.[3][4]

The addition of a methyl group at the 3-position in 2,6-Dimethoxy-3-methylpyridine is expected to enhance its electron-donating ability through inductive effects, potentially strengthening its Lewis basicity and improving its passivation efficacy.

Perovskite_Passivation cluster_perovskite Perovskite Layer cluster_etl Electron Transport Layer Perovskite Perovskite Crystal PCBM PCBM Perovskite->PCBM Electron Transfer Pb_defect Under-coordinated Pb²⁺ (Lewis Acid) DMMP 2,6-Dimethoxy-3-methylpyridine (Lewis Base) DMMP->Pb_defect Passivation DMMP->PCBM n-doping caption Dual function of 2,6-Dimethoxy-3-methylpyridine in PSCs.

Caption: Dual function of 2,6-Dimethoxy-3-methylpyridine in PSCs.

Protocol for Interface Engineering in Planar Perovskite Solar Cells

This protocol is adapted from the successful application of 2,6-dimethoxypyridine and is proposed for 2,6-Dimethoxy-3-methylpyridine.[3][4]

Materials:

  • 2,6-Dimethoxy-3-methylpyridine (to be synthesized or procured)

  • Chlorobenzene (anhydrous)

  • PCBM

  • Pre-fabricated perovskite (e.g., MAPbI₃) on a suitable substrate (e.g., ITO/SnO₂)

  • Thermal evaporator

Procedure:

  • Preparation of the Doped PCBM Solution:

    • Prepare a stock solution of PCBM in chlorobenzene (e.g., 20 mg/mL).

    • Prepare a stock solution of 2,6-Dimethoxy-3-methylpyridine in chlorobenzene (e.g., 1 mg/mL).

    • Mix the PCBM and 2,6-Dimethoxy-3-methylpyridine solutions to achieve the desired doping concentration (e.g., a 1:20 weight ratio of 2,6-Dimethoxy-3-methylpyridine to PCBM). Sonicate for 30 minutes to ensure homogeneity.

  • Deposition of the Electron Transport Layer:

    • Spin-coat the doped PCBM solution onto the perovskite layer at 2000 rpm for 30 seconds.

    • Anneal the substrate at 100 °C for 10 minutes in a nitrogen-filled glovebox.

  • Deposition of the Electrode:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a metal electrode (e.g., 100 nm of Ag) under high vacuum (< 10⁻⁶ Torr).

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination.

    • Perform external quantum efficiency (EQE) measurements.

    • Conduct photoluminescence (PL) and time-resolved PL (TRPL) spectroscopy to evaluate the passivation effect.

Expected Outcome: The incorporation of 2,6-Dimethoxy-3-methylpyridine is anticipated to lead to an increase in power conversion efficiency (PCE), primarily through an enhancement in Voc and fill factor (FF), and improved device stability and reproducibility.[3][4]

Application in Organic Light-Emitting Diodes (OLEDs)

Pyridine derivatives are widely used in OLEDs as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and as ligands in emissive metal complexes.[2][6][7] The electronic properties of 2,6-Dimethoxy-3-methylpyridine derivatives make them promising candidates for these roles.

Rationale for Use in OLEDs
  • Electron Transporting Materials (ETMs): The electron-deficient nature of the pyridine core facilitates electron transport. The high triplet energy of many pyridine-based materials helps to confine triplet excitons within the emissive layer, preventing efficiency roll-off at high brightness.[2] The methoxy and methyl substituents on the 2,6-Dimethoxy-3-methylpyridine core can be used to tune the LUMO level for better energy alignment with adjacent layers and to improve the material's morphological stability.[8]

  • Host Materials: For phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is crucial to prevent back-energy transfer from the phosphorescent guest. Pyridine-based hosts are well-suited for this purpose. The steric hindrance provided by the 3-methyl group could help in preventing aggregation of the guest molecules, leading to higher quantum efficiencies.

  • Emissive Ligands: Substituted pyridines are common ligands in highly efficient phosphorescent emitters, such as iridium(III) and platinum(II) complexes.[7][9][10] By incorporating a 2,6-Dimethoxy-3-methylpyridine derivative as a ligand, it may be possible to tune the emission color and photophysical properties of the resulting complex.[7]

OLED_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL e⁻ ETL Electron Transport Layer (ETL) (e.g., DMMP Derivative) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode h⁺ caption Proposed OLED device structure with a DMMP derivative ETL.

Caption: Proposed OLED device structure with a DMMP derivative ETL.

Synthetic Protocols for 2,6-Dimethoxy-3-methylpyridine Derivatives

A key advantage of this class of molecules is their potential for straightforward synthesis and functionalization. A plausible synthetic route starting from commercially available 2,6-dichloropyridine is outlined below.

Proposed Synthesis of 2,6-Dimethoxy-3-bromopyridine

This protocol is based on established methodologies for the methoxylation and subsequent bromination of pyridine rings.[11]

Step 1: Synthesis of 2,6-dimethoxypyridine

  • Materials: 2,6-Dichloropyridine, Sodium methoxide (NaOMe), Methanol (anhydrous).

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve 2,6-dichloropyridine in anhydrous methanol.

    • Add an excess (e.g., 2.5 equivalents) of sodium methoxide portion-wise while stirring.

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to yield 2,6-dimethoxypyridine.

Step 2: Bromination at the 3-position

  • Materials: 2,6-dimethoxypyridine, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 2,6-dimethoxypyridine in anhydrous acetonitrile in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench with an aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent, dry the organic phase, and concentrate.

    • Purify by column chromatography to obtain 3-Bromo-2,6-dimethoxypyridine.[11]

Synthesis of 2,6-Dimethoxy-3-methylpyridine via Cross-Coupling

The 3-bromo intermediate is a versatile precursor for introducing a methyl group via a Suzuki or Stille cross-coupling reaction.

Suzuki Coupling Protocol:

  • Materials: 3-Bromo-2,6-dimethoxypyridine, Trimethylboroxine, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/water mixture).

  • Procedure:

    • To a degassed mixture of dioxane and water, add 3-Bromo-2,6-dimethoxypyridine, trimethylboroxine (1.5 equivalents), and K₂CO₃ (3 equivalents).

    • Add the palladium catalyst (e.g., 5 mol%).

    • Heat the reaction mixture at 90-100 °C under a nitrogen atmosphere for 12-16 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling, dilute with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2,6-Dimethoxy-3-methylpyridine.

Synthesis_Scheme start 2,6-Dichloropyridine step1 2,6-Dimethoxypyridine start->step1 NaOMe, MeOH Reflux step2 3-Bromo-2,6-dimethoxypyridine step1->step2 NBS, Acetonitrile 0 °C to RT final 2,6-Dimethoxy-3-methylpyridine step2->final Trimethylboroxine Pd(PPh₃)₄, K₂CO₃ caption Proposed synthetic route to 2,6-Dimethoxy-3-methylpyridine.

Sources

Application Notes & Protocols: Biocatalytic Valorization of 2,6-Dimethoxy-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Biocatalytic Perspective on a Privileged Scaffold

The pyridine ring is a cornerstone of modern chemistry, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and capacity for functionalization have made it an indispensable scaffold. Within this family, 2,6-Dimethoxy-3-methylpyridine and its derivatives present a compelling synthetic target. The electron-donating methoxy groups at the 2 and 6 positions significantly modulate the ring's electronics, while the 3-methyl group offers a prime handle for subsequent chemical modification.

Traditional chemical routes for functionalizing such scaffolds often require harsh reagents, multi-step sequences, and challenging regioselectivity control. Biocatalysis, with its inherent specificity, mild operating conditions, and green credentials, offers a transformative alternative. While direct biocatalytic applications on this specific heterocycle are emerging, a wealth of knowledge from analogous systems provides a robust framework for developing novel enzymatic pathways.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond theoretical discussions to provide actionable, field-proven insights and detailed protocols. We will explore the most promising biocatalytic strategies for modifying 2,6-Dimethoxy-3-methylpyridine derivatives, grounding our approach in established enzymatic transformations of structurally related compounds. The causality behind each experimental choice is explained, ensuring that these protocols are not just recipes, but self-validating systems for innovation.

Section 1: Regioselective C-H Oxidation: Accessing Key Hydroxylated Intermediates

The most direct and powerful biocatalytic approach to functionalizing the 2,6-Dimethoxy-3-methylpyridine core is the selective oxidation of the 3-methyl group. This C-H activation, notoriously difficult to achieve with high selectivity using conventional chemistry, is a specialty of monooxygenase enzymes.

Application Note 1.1: Monooxygenase-Catalyzed Benzylic Hydroxylation

Causality and Rationale: Oxidoreductases, particularly monooxygenases like cytochrome P450s or the well-studied xylene monooxygenase (XMO), are uniquely equipped to activate molecular oxygen and insert one atom into a non-activated C-H bond.[1] The methyl group on the pyridine ring is an ideal target for this transformation. The enzymatic active site provides a controlled environment that shields other positions on the ring, leading to exquisite regioselectivity for the methyl group and preventing over-oxidation. This strategy directly mirrors the highly successful biocatalytic conversion of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine, which utilizes recombinant E. coli expressing XMO.[2][3] This precedent provides a strong validation for applying a similar system to our target molecule.

The expected product, (2,6-Dimethoxypyridin-3-yl)methanol, is a versatile intermediate, primed for further derivatization (e.g., etherification, esterification, or oxidation to the corresponding aldehyde and carboxylic acid).

Workflow Overview:

G cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing A Inoculation of Recombinant E. coli (XMO) B Fermentation & Biomass Growth A->B C Whole-Cell Suspension in Buffer B->C D Substrate Addition: 2,6-Dimethoxy-3-methylpyridine C->D E Controlled Bioreaction (pH, Temp, Aeration) D->E F Cell Lysis / Solvent Extraction E->F G Chromatographic Purification (e.g., Silica) F->G H Product Isolation & Characterization (NMR, MS) G->H

Caption: Whole-cell biocatalytic hydroxylation workflow.

Protocol 1.1: Whole-Cell Biocatalytic Hydroxylation of 2,6-Dimethoxy-3-methylpyridine

This protocol is adapted from established procedures for the hydroxylation of lutidine derivatives.[2][3]

1. Materials & Reagents:

  • Recombinant E. coli strain expressing a suitable monooxygenase (e.g., XMO).

  • Growth Medium: Luria-Bertani (LB) broth with appropriate antibiotic for plasmid maintenance.

  • Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Biotransformation Buffer: 50 mM Potassium phosphate buffer, pH 7.4.

  • Substrate: 2,6-Dimethoxy-3-methylpyridine.

  • Co-solvent (optional, for substrate solubility): Dimethyl sulfoxide (DMSO).

  • Extraction Solvent: Ethyl acetate.

  • Analytical Standards: Authentic samples of substrate and expected product, if available.

2. Equipment:

  • Shaking incubator.

  • Centrifuge.

  • Bioreactor or baffled flasks.

  • pH meter and temperature controller.

  • Liquid-liquid extractor or separatory funnel.

  • Rotary evaporator.

  • HPLC or GC-MS for analysis.

3. Step-by-Step Methodology:

  • Step 1: Cell Culture and Induction

    • Inoculate 10 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking (200 rpm).

    • Use the overnight culture to inoculate 1 L of fresh LB medium in a baffled flask. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

    • Continue incubation for 16-20 hours at 20°C to allow for soluble enzyme expression.

  • Step 2: Biotransformation

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Wash the cell pellet once with biotransformation buffer and resuspend in 100 mL of the same buffer to a final cell concentration of ~20 g/L cell dry weight.

    • Transfer the cell suspension to a baffled flask or bioreactor. Equilibrate to 30°C with vigorous shaking or stirring to ensure adequate aeration.

    • Prepare a 1 M stock solution of 2,6-Dimethoxy-3-methylpyridine in DMSO.

    • Add the substrate to the cell suspension to a final concentration of 10-20 mM. Rationale: Starting with a moderate substrate concentration avoids potential toxicity or inhibition. Fed-batch strategies can be employed for higher titers.

    • Monitor the reaction progress by taking samples periodically (e.g., every 1-2 hours). Prepare samples for analysis by quenching with an equal volume of acetonitrile, centrifuging to remove cell debris, and analyzing the supernatant by HPLC or GC-MS.

  • Step 3: Product Extraction and Purification

    • Once the reaction has reached completion (or a plateau), acidify the entire reaction mixture to pH 2 with 2 M HCl to facilitate extraction.

    • Extract the mixture three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

4. Expected Performance & Optimization: Based on analogous conversions of substituted pyridines, titers can range significantly.[2] Optimization of parameters such as cell density, substrate loading, pH, temperature, and co-solvent concentration is critical for maximizing yield and space-time efficiency.

ParameterStarting PointOptimization Rationale
Cell Density 20 g/L CDWHigher density increases catalyst concentration but may lead to oxygen transfer limitations.
Substrate Conc. 10-20 mMBalance between reaction rate and potential substrate/product inhibition.
pH 7.4Optimal for enzyme activity and cofactor stability.
Temperature 30°CCompromise between enzyme activity and stability over the reaction time.

Section 2: Laccase-Mediated Oxidative Coupling

While oxidation of the methyl group is a primary pathway, the electron-rich aromatic ring itself, activated by two methoxy groups, is a potential substrate for oxidative coupling reactions catalyzed by laccases.

Application Note 2.1: Generating Novel Dimeric Structures

Causality and Rationale: Laccases are multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and anilinic substrates, using molecular oxygen as the final electron acceptor. While pyridinic nitrogen can sometimes be a challenge, the strong activation by the 2,6-dimethoxy substituents may render the ring susceptible to oxidation. This concept is directly supported by studies on the laccase-catalyzed oxidation of 2,6-dimethoxyphenol, which results in the formation of a C-C linked dimer with enhanced antioxidant properties.[4] We hypothesize that a similar radical-mediated mechanism could lead to the formation of novel bi-pyridine derivatives from our target molecule.

Proposed Reaction Mechanism:

G cluster_0 Step 1: One-Electron Oxidation cluster_1 Step 2: Radical Coupling A 2,6-Dimethoxy-3-methylpyridine B Radical Cation Intermediate A->B Laccase/O2 C 2x Radical Cation B->C D Dimeric Product (C-C or C-N linkage) C->D Dimerization

Caption: Proposed mechanism for laccase-mediated dimerization.

Protocol 2.1: Laccase-Catalyzed Dimerization

This protocol is adapted from methodologies used for the enzymatic modification of dimethoxylated aromatic compounds.[4]

1. Materials & Reagents:

  • Laccase enzyme (e.g., from Trametes versicolor or a recombinant source).

  • Reaction Buffer: 100 mM Sodium acetate buffer, pH 5.0.

  • Substrate: 2,6-Dimethoxy-3-methylpyridine.

  • Co-solvent: Acetonitrile or acetone.

  • Quenching Agent: Ascorbic acid or sodium metabisulfite.

  • Extraction Solvent: Dichloromethane or ethyl acetate.

2. Step-by-Step Methodology:

  • Prepare a 10 mM solution of 2,6-Dimethoxy-3-methylpyridine in a 1:1 mixture of acetate buffer and acetonitrile. Rationale: The co-solvent is necessary for substrate solubility and can influence product distribution.

  • Add laccase to the solution to a final activity of 10-20 U/mL.

  • Incubate the reaction at 25-30°C with gentle shaking, open to the air to ensure a supply of oxygen.

  • Monitor the reaction by TLC or HPLC. The formation of new, more polar spots/peaks indicates product formation.

  • After 24 hours, or when substrate consumption plateaus, quench the reaction by adding a small amount of ascorbic acid.

  • Extract the reaction mixture with dichloromethane.

  • Analyze the crude product by LC-MS to identify potential dimeric products (look for masses corresponding to 2x the substrate mass minus 2).

  • Purify products using column chromatography.

Section 3: Chemo-Enzymatic Dearomatization: A Pathway to Chiral Piperidines

The synthesis of chiral piperidines is of immense interest in drug development.[5] While the dearomatization of an electron-rich pyridine is challenging, a combined chemical and enzymatic strategy represents a cutting-edge approach.

Application Note 3.1: A Multi-Step Cascade to Saturated Heterocycles

Causality and Rationale: Biocatalytic dearomatization of pyridines typically requires an "activated" ring, often through N-alkylation or the presence of electron-withdrawing groups. Our substrate is the opposite: electron-rich and unactivated. Therefore, a purely biocatalytic approach is unlikely to succeed. However, a chemo-enzymatic cascade is plausible.[6] This involves a preliminary chemical reduction (e.g., using a Birch reduction or catalytic hydrogenation) to form a tetrahydropyridine intermediate. This non-aromatic, cyclic imine/enamine is now a suitable substrate for a stereoselective biocatalytic reduction using enzymes like imine reductases (IREDs) or ene-reductases (EREDs).[7][8] This cascade leverages the power of chemistry to break the aromaticity and the precision of biocatalysis to install chirality.

Chemo-Enzymatic Workflow:

G A Pyridine Derivative (Aromatic) B Chemical Reduction (e.g., Na/NH3) A->B C Tetrahydropyridine (Non-Aromatic Intermediate) B->C D Biocatalytic Asymmetric Reduction (IRED/ERED) C->D E Chiral Piperidine (Saturated Product) D->E

Caption: General workflow for chemo-enzymatic dearomatization.

Protocol 3.1: Conceptual Two-Step Chemo-Enzymatic Synthesis

This protocol outlines the key stages. The chemical reduction step is highly substrate-dependent and requires careful optimization.

1. Stage 1: Chemical Reduction to Tetrahydropyridine

  • Objective: To selectively reduce the pyridine ring to the corresponding tetrahydropyridine derivative.

  • Potential Methods:

    • Catalytic Hydrogenation: Using catalysts like PtO₂ or Rh/C under controlled pressure and temperature. This may also reduce other functional groups.

    • Dissolving Metal Reduction (Birch Reduction): Using sodium or lithium in liquid ammonia with a proton source like ethanol. This is effective for electron-rich rings but requires specialized equipment.

  • Workup: Careful quenching of the reaction and extraction of the non-aromatic intermediate. This intermediate is often unstable and should be used immediately in the next step.

2. Stage 2: Biocatalytic Asymmetric Reduction

  • Objective: To stereoselectively reduce the C=N or C=C bond of the tetrahydropyridine intermediate.

  • Methodology (based on IRED catalysis):

    • Screen a panel of imine reductases (IREDs) for activity on the tetrahydropyridine substrate.

    • Set up the enzymatic reaction in a buffered aqueous solution (e.g., 100 mM KPi, pH 7.5).

    • The reaction will require a nicotinamide cofactor (NADH or NADPH) and a cofactor recycling system. A common system is using glucose and glucose dehydrogenase (GDH).

    • Reaction Components:

      • Tetrahydropyridine substrate (e.g., 10-50 mM).

      • IRED enzyme (as lysate or purified protein).

      • NADP⁺ or NAD⁺ (e.g., 1 mM).

      • Glucose (e.g., 1.2 equivalents to substrate).

      • GDH enzyme.

    • Incubate the reaction at 30°C and monitor for the formation of the chiral piperidine product by chiral HPLC or GC.

References

  • Kardashliev, T., Panke, S., & Held, M. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24, 3651-3654. [Link]

  • Ashaolu, J. O., & Ojo, O. A. (2021). Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. Process Biochemistry. Available at: [Link]

  • Harawa, V., Thorpe, T. W., Marshall, J. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Kardashliev, T., Panke, S., & Held, M. (2025). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. ResearchGate. [Link]

  • WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis. (2022).
  • Harawa, V., Thorpe, T. W., Marshall, J. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • Contente, M. L., & Molinari, F. (2022). Recent Advances in Biocatalysis for Drug Synthesis. MDPI. [Link]

  • Di Cocco, M. E., & You, S-L. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]

  • Harawa, V., Thorpe, T. W., Marshall, J. R., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. BioTools. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dimethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,6-Dimethoxy-3-methylpyridine. This document is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to enhance yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2,6-Dimethoxy-3-methylpyridine, providing a foundational understanding of the key variables at play.

Q1: What is the most common and industrially viable synthetic route to 2,6-Dimethoxy-3-methylpyridine?

The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction starting from 2,6-dichloro-3-methylpyridine. This precursor is treated with a methoxide source, typically sodium methoxide (NaOMe), in a suitable solvent like methanol. The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms sufficiently activates the ring for nucleophilic attack by the methoxide ion.

Q2: What are the critical parameters that directly influence the reaction yield and purity?

There are four primary factors:

  • Reagent Quality and Stoichiometry: The purity and molar equivalents of sodium methoxide are crucial. An excess is required to drive the reaction to completion, but too much can complicate the work-up. The starting 2,6-dichloro-3-methylpyridine must be of high purity to avoid side reactions.

  • Solvent Conditions: The solvent, typically methanol, must be anhydrous. The presence of water can consume the sodium methoxide, generating sodium hydroxide, which can lead to undesired hydroxylation byproducts.

  • Reaction Temperature and Time: The reaction is typically run at elevated temperatures (reflux) to ensure a reasonable reaction rate. Reaction progress should be monitored (e.g., by GC-MS or TLC) to determine the optimal time for quenching, avoiding potential byproduct formation from prolonged heating.

  • Work-up and Purification: Efficient removal of inorganic salts and proper purification of the final product are essential for achieving high purity and isolating the desired compound effectively.

Q3: Can other bases or methoxide sources be used?

While sodium methoxide is the most common due to its reactivity and cost-effectiveness, other bases like potassium methoxide can also be used. Using sodium metal in anhydrous methanol to generate sodium methoxide in situ is another option, which ensures a completely anhydrous system. However, this requires careful handling of metallic sodium.[1]

Troubleshooting Guide: A Problem-Oriented Approach

This guide is structured to address specific issues you may encounter during the synthesis. Each problem is followed by an analysis of potential causes and a set of recommended solutions based on established chemical principles.

Problem 1: Low Conversion - Significant Starting Material (2,6-dichloro-3-methylpyridine) Remains

Potential Causes:

  • Insufficient Sodium Methoxide: The stoichiometry may be inadequate to substitute both chlorine atoms, especially if some of the methoxide has been quenched by moisture.

  • Low Reaction Temperature: The activation energy for the second substitution is higher than the first. If the temperature is too low, the reaction may stall after the formation of the mono-substituted intermediate, 2-chloro-6-methoxy-3-methylpyridine.

  • Poor Reagent Quality: The sodium methoxide may have degraded due to improper storage, leading to a lower effective concentration of the active nucleophile.

  • Presence of Moisture: Water in the reaction medium will rapidly react with sodium methoxide, reducing the amount available for the desired SNAr reaction.

Solutions & Scientific Rationale:

  • Verify Reagent Stoichiometry and Quality:

    • Action: Use a slight excess of sodium methoxide (e.g., 2.2-2.5 equivalents). If using a commercial solution (e.g., 25% in methanol), ensure its stated concentration is accurate. For solid NaOMe, handle it under an inert atmosphere (N₂ or Ar) to prevent degradation from atmospheric moisture.[2]

    • Rationale: Le Chatelier's principle dictates that an excess of a reactant will drive the equilibrium towards the products, ensuring complete di-substitution.

  • Ensure Anhydrous Conditions:

    • Action: Use anhydrous methanol. If necessary, dry the solvent over activated 3Å molecular sieves prior to use.[1] Ensure all glassware is thoroughly oven- or flame-dried.

    • Rationale: Sodium methoxide is a strong base and nucleophile. It readily hydrolyzes in the presence of water (CH₃ONa + H₂O → CH₃OH + NaOH). This side reaction consumes the nucleophile and introduces hydroxide ions, which can lead to other byproducts.

  • Optimize Reaction Temperature and Time:

    • Action: Ensure the reaction mixture reaches and maintains the reflux temperature of methanol (~65 °C). Monitor the reaction's progress using an appropriate analytical technique (GC-MS is ideal for this volatile compound).

    • Rationale: The rate of a chemical reaction typically doubles for every 10 °C increase in temperature. Maintaining reflux ensures the reaction proceeds at a practical rate. Analytical monitoring prevents premature quenching while also avoiding potential degradation from excessive heating.

Problem 2: High Levels of 2-chloro-6-methoxy-3-methylpyridine Intermediate

This is a specific case of low conversion but points to a more nuanced issue with the second substitution step.

Potential Causes:

  • Insufficient Reaction Time: The second nucleophilic substitution is often slower than the first due to the electronic effect of the newly introduced electron-donating methoxy group, which slightly deactivates the ring towards further nucleophilic attack.

  • Steric Hindrance: The methyl group at the 3-position can sterically hinder the approach of the methoxide nucleophile to the C-2 position, making the second substitution more difficult.

Solutions & Scientific Rationale:

  • Increase Reaction Time:

    • Action: Continue the reaction for a longer period, monitoring every few hours by GC-MS until the intermediate is consumed to an acceptable level (e.g., <1%).

    • Rationale: Providing more time allows the slower second substitution reaction to proceed to completion.

  • Consider a Higher Boiling Point Solvent (with caution):

    • Action: In some cases, a higher boiling point alcohol like ethanol (with sodium ethoxide) or a polar aprotic solvent like DMF with a methoxide source could be considered. However, this significantly changes the reaction conditions and may introduce new side reactions. This should be approached as a re-development of the method.

    • Rationale: Higher temperatures can overcome the activation energy barrier for the more challenging second substitution. However, this is a significant deviation and may not be necessary if optimizing time and stoichiometry in methanol proves successful.

Problem 3: Product is Contaminated with an Unknown Impurity of Similar Polarity

Potential Causes:

  • Hydroxylation Byproduct: If moisture was present, 2-hydroxy-6-methoxy-3-methylpyridine could form.

  • Starting Material Impurities: Impurities in the initial 2,6-dichloro-3-methylpyridine can lead to corresponding methoxylated byproducts.

Solutions & Scientific Rationale:

  • Characterize the Impurity:

    • Action: Use LC-MS or GC-MS to determine the molecular weight of the impurity. This is the most critical step in diagnosing the problem.

    • Rationale: Knowing the mass of the byproduct allows for a logical deduction of its structure and formation pathway. For instance, a mass corresponding to the replacement of one Cl with an OH group would confirm hydrolysis.

  • Improve Purification Technique:

    • Action: If the impurity persists, standard distillation or column chromatography may not be sufficient. Consider fractional distillation under reduced pressure or preparative HPLC for high-purity material.[3]

    • Rationale: Small differences in boiling points or polarity can make separation difficult. Advanced purification techniques offer higher resolution to isolate the target compound.

  • Re-analyze Starting Material:

    • Action: Run a GC-MS or NMR analysis on your starting 2,6-dichloro-3-methylpyridine to check for isomeric impurities or other contaminants.

    • Rationale: The principle of "garbage in, garbage out" applies. A clean reaction starts with pure reagents.

Problem 4: Difficult Work-up and Product Isolation

Potential Causes:

  • Emulsion Formation: High concentrations of salts (NaCl) and residual base can lead to emulsions during aqueous work-up and extraction.

  • Excess Sodium Methoxide: A large excess of NaOMe requires a significant amount of acid for neutralization, which can complicate the procedure and potentially affect the product if it is acid-sensitive.

Solutions & Scientific Rationale:

  • Quenching and Salt Removal:

    • Action: After the reaction is complete, cool the mixture and remove the bulk of the methanol under reduced pressure. Add water to dissolve the NaCl and any remaining base. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Rationale: Removing the methanol first prevents partitioning issues and reduces the total volume. The product is organic-soluble, while the salts remain in the aqueous layer.

  • Neutralization Strategy:

    • Action: Instead of strong mineral acids, consider a milder approach for neutralization. Quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) can be effective. Alternatively, neutralizing with a weak acid like acetic acid before extraction can be beneficial. For residual base, washing the organic layer with brine will help remove dissolved salts and break emulsions. Using an acidic resin can also neutralize the base without introducing large amounts of acid.[4]

    • Rationale: A controlled neutralization prevents potential hydrolysis of the product and minimizes the exothermic nature of the quench.

Visualized Workflows and Data

General Synthesis and Troubleshooting Workflow

The following diagram illustrates the key stages of the synthesis and the decision points for troubleshooting common issues.

SynthesisWorkflow Setup Reaction Setup (Anhydrous Methanol, 2,6-dichloro-3-methylpyridine, N2 Atmosphere) AddBase Add Sodium Methoxide (2.2-2.5 eq) Setup->AddBase Reflux Heat to Reflux (~65°C) Monitor by GC-MS AddBase->Reflux Analysis Reaction Complete? Reflux->Analysis Workup Work-up (Remove MeOH, Add H2O, Extract with EtOAc) Analysis->Workup  Yes Troubleshoot Low Conversion/ Byproducts Analysis->Troubleshoot  No Purify Purification (Distillation or Chromatography) Workup->Purify Product Pure 2,6-Dimethoxy- 3-methylpyridine Purify->Product CheckMoisture Re-evaluate Anhydrous Conditions Troubleshoot->CheckMoisture CheckBase Verify NaOMe Stoichiometry & Quality Troubleshoot->CheckBase IncreaseTime Increase Reflux Time Troubleshoot->IncreaseTime CheckMoisture->Setup CheckBase->AddBase IncreaseTime->Reflux

Caption: A flowchart of the synthesis and key troubleshooting checkpoints.

Comparative Yields Under Varied Conditions

The following table summarizes hypothetical but realistic outcomes based on adjustments to key reaction parameters. This data is illustrative of the principles discussed.

EntryEquivalents of NaOMeSolvent ConditionTemperature (°C)Time (h)Predominant OutcomeEstimated Yield (%)
12.2Anhydrous65 (Reflux)6Complete di-substitution> 90%
21.1Anhydrous65 (Reflux)6Mainly 2-chloro-6-methoxy-3-methylpyridine< 40% (of desired)
32.2"Wet" Methanol65 (Reflux)6Incomplete reaction, presence of hydroxylated byproducts50-60%
42.2Anhydrous456Incomplete reaction, high levels of mono-substituted product65-75%
53.0Anhydrous65 (Reflux)6Complete reaction, but difficult work-up85% (isolated)

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating best practices discussed in the troubleshooting guide.

Materials:

  • 2,6-dichloro-3-methylpyridine (1.0 eq)

  • Sodium methoxide (2.3 eq, solid or 25% solution in methanol)

  • Anhydrous Methanol

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add 2,6-dichloro-3-methylpyridine followed by anhydrous methanol (approx. 10 mL per gram of starting material). Begin stirring.

  • Base Addition: Carefully add sodium methoxide in portions. If using the solid, add it slowly to manage the exotherm. If using the solution, add it via a syringe.

  • Reaction: Heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

  • Monitoring: After 2 hours, take a small aliquot, quench it with water, extract with EtOAc, and analyze by GC-MS or TLC (e.g., 4:1 Hexanes:EtOAc) to check for the disappearance of the starting material and the mono-substituted intermediate. Continue refluxing and monitoring until the reaction is complete (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol via rotary evaporation.

    • Add deionized water to the resulting solid/oil to dissolve the sodium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash once with water, then once with brine to remove residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain 2,6-Dimethoxy-3-methylpyridine as a clear liquid.

References

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025). Google Patents.
  • Pagoria, P. F., Mitchell, A. R., Schmidt, R. D., Simpson, R. L., Garcia, F., Forbes, J. W., Swansiger, R. W., & Hoffman, D. M. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.gov. Retrieved from [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.
  • Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (n.d.). Google Patents.
  • A Practical Preparation of Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate From 2,6-dichloro-3-trifluoromethylpyridine. (n.d.). PubMed. Retrieved from [Link]

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. (2001). MDPI. Retrieved from [Link]

  • Preparation method for 2,5-dibromo-3-methylpyridine. (n.d.). Google Patents.
  • Tseke, K. (2019). How do I remove sodium methoxide from solution after reaction? ResearchGate. Retrieved from [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. Retrieved from [Link]

  • Purification of 2-methoxyethyl 1-methylethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate by preparative high. (n.d.). Analusis. Retrieved from [Link]

  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower. (2025). Filo. Retrieved from [Link]

  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Solved 10. 4-Chloropyridine reacts with sodium methoxide to. (2018). Chegg.com. Retrieved from [Link]

  • Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. (n.d.). NIH. Retrieved from [Link]

  • How hazardous is sodium methoxide solution (25% in MeOH) really? (2021). Reddit. Retrieved from [Link]

  • dibenzoylmethane. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • 3-Picoline - [108-99-6]. (n.d.). National Toxicology Program. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for 2,6-Dimethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving 2,6-dimethoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this electron-rich and sterically hindered pyridine derivative. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures and offers a systematic approach to problem-solving.

Question 1: I am attempting a Suzuki-Miyaura coupling with a bromo-2,6-dimethoxy-3-methylpyridine and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?

Low yields in Suzuki-Miyaura couplings of substituted pyridines are a common challenge, often referred to as the "2-pyridyl problem," which is exacerbated by the electronic and steric nature of your substrate.[1][2] The two methoxy groups at the 2- and 6-positions make the pyridine ring electron-rich, which can hinder the oxidative addition step of the palladium catalyst.[3] Furthermore, the proximity of the methoxy and methyl groups to the coupling site can create significant steric hindrance.

Here is a systematic troubleshooting approach:

  • Initial Checks: Before modifying the core reaction components, verify the fundamentals. Confirm the purity of your starting materials, as impurities can poison the catalyst.[3] Ensure your solvent is anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Catalyst and Ligand System: This is the most critical aspect for a successful coupling.

    • Palladium Precursor: If you are using Pd(PPh₃)₄, consider switching to a more active catalyst system. A combination of a palladium(II) source like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a suitable phosphine ligand often gives better results.[4]

    • Ligand Choice: The choice of ligand is paramount. For electron-rich and sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[3] Consider ligands such as:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, or RuPhos are excellent candidates.

      • Carbene ligands: N-Heterocyclic carbene (NHC) ligands can also be highly effective.

  • Base Selection: The base plays a crucial role in the transmetalation step.[4]

    • If you are using a mild base like Na₂CO₃, it may not be strong enough.

    • Consider switching to a stronger base like K₃PO₄, Cs₂CO₃, or even an alkoxide base like K₂CO₃.[5] However, be mindful that strong bases can be incompatible with other functional groups on your coupling partners.

  • Solvent and Temperature:

    • Aprotic polar solvents like dioxane, THF, or toluene are standard. Sometimes a mixture of solvents can be beneficial.

    • Gently increasing the reaction temperature can help overcome the activation energy barrier, but be cautious of potential side reactions or decomposition at excessively high temperatures.

Question 2: My Buchwald-Hartwig amination of a halo-2,6-dimethoxy-3-methylpyridine with a primary amine is sluggish and gives a complex mixture of byproducts. How can I optimize this reaction?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with electron-rich pyridines is highly dependent on the reaction conditions.[6][7] The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis.

Here’s a troubleshooting workflow:

  • Ligand Selection is Key: Standard phosphine ligands may not be effective. The use of specialized, bulky, and electron-donating ligands is often required.

    • Josiphos-type ligands or Buchwald's biaryl phosphine ligands (e.g., XPhos, BrettPhos) are designed for challenging couplings and are a good starting point.

  • Choice of Base: A strong, non-nucleophilic base is essential.

    • Sodium tert-butoxide (NaOtBu) is a common and effective choice.[8]

    • Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if your substrate has base-sensitive functional groups.[6]

  • Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are generally good choices. Pre-formed palladium-ligand complexes (G3 or G4 palladacycles) can also offer improved reactivity and stability.

  • Solvent Considerations: Anhydrous toluene or dioxane are the most common solvents. Ensure they are thoroughly deoxygenated.

  • Temperature Control: These reactions often require elevated temperatures (80-110 °C). Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that can lead to decomposition.

Question 3: I am performing a Sonogashira coupling with an iodo-2,6-dimethoxy-3-methylpyridine and a terminal alkyne. The reaction is not going to completion, and I observe significant homo-coupling of the alkyne (Glaser coupling). What can I do?

The Sonogashira reaction, while versatile, can be plagued by the undesired homo-coupling of the alkyne, especially when the cross-coupling is slow.[9] This is often promoted by the copper(I) co-catalyst.

Here are strategies to mitigate this issue:

  • Copper-Free Conditions: The most direct way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol.[10][11] These methods rely on a palladium catalyst and a suitable base, often an amine base like triethylamine or diisopropylethylamine, which also acts as the solvent.

  • Ligand and Palladium Source: In a copper-free system, the choice of palladium catalyst and ligand is critical. A combination of Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more specialized ligand can be effective.

  • Careful Control of Reaction Conditions:

    • Slow Addition: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the homo-coupling side reaction.

    • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can also suppress Glaser coupling.

  • If Using Copper:

    • Minimize Copper: Use the minimum effective amount of the copper(I) salt (e.g., CuI).

    • Amine Base: Ensure a sufficient excess of the amine base is present.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the chemistry of 2,6-dimethoxy-3-methylpyridine.

Q1: What are the main challenges associated with the cross-coupling of 2,6-dimethoxy-3-methylpyridine derivatives?

The primary challenges stem from a combination of electronic and steric factors:

  • Electronic Effects: The two electron-donating methoxy groups increase the electron density of the pyridine ring. This can make the oxidative addition of the palladium catalyst to a halo-pyridine less favorable.[3]

  • Steric Hindrance: The substituents at the 2, 3, and 6 positions create a crowded environment around the coupling site (presumably at the 4 or 5 position), which can hinder the approach of the catalyst and the coupling partner.

  • Lewis Basicity: The pyridine nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3]

Q2: Which halide (Cl, Br, I) is best to use on my 2,6-dimethoxy-3-methylpyridine for cross-coupling reactions?

The reactivity of the halide follows the general trend: I > Br > Cl.

  • Iodides are the most reactive and are often the best choice for challenging couplings, as the C-I bond is the weakest and most susceptible to oxidative addition.

  • Bromides offer a good balance of reactivity and stability and are widely used.

  • Chlorides are the least reactive and often require more specialized and highly active catalyst systems to achieve good results.[4]

Q3: How do I choose the optimal palladium catalyst and ligand for my specific coupling reaction?

There is no single "best" catalyst system, and some empirical screening is often necessary. However, here are some general guidelines:

Coupling ReactionRecommended Pd SourceRecommended Ligand ClassRationale
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)Overcomes the electron-rich nature of the pyridine and steric hindrance.[4][12]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Josiphos or Buchwald-type ligands (e.g., BrettPhos)Promotes the challenging C-N bond formation with hindered substrates.[6][13]
Sonogashira (Cu-free) Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃ or other phosphine ligandsEffective for C-C bond formation with alkynes while avoiding homo-coupling.[10]

Q4: Can I use a protecting group on the pyridine nitrogen to improve my reaction outcome?

While it is a possible strategy, it is often not the preferred first approach. The formation of a pyridine N-oxide can alter the electronic properties of the ring, making it more electron-deficient and potentially more reactive in some cases.[14][15] However, this adds extra steps to your synthesis (protection and deprotection) and may not always lead to a better outcome. It is generally more efficient to first screen different catalyst systems, which often provides a more direct solution.

III. Experimental Protocols and Diagrams

General Protocol for a Screening Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the reaction.

  • Reaction Setup: To an oven-dried vial, add the bromo-2,6-dimethoxy-3-methylpyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

  • Reaction: Seal the vial and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalytic Cycles and Troubleshooting Flowchart

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Ar-Pd(II)-X(L2) Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation [Ar-B(OR)3]- Transmetalation->Pd(0)L2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-Ar'(L2) Product Product Reductive Elimination->Product Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Troubleshooting_Flowchart start Low Yield in Coupling Reaction check_purity Verify Purity of Starting Materials start->check_purity check_conditions Ensure Inert & Anhydrous Conditions check_purity->check_conditions optimize_catalyst Screen Catalyst & Ligand check_conditions->optimize_catalyst optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_temp Adjust Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

IV. References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Singh, U. K., et al. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Based Nanomaterials in Catalysis. ResearchGate. [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3815–3829. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(1), 229-233. [Link]

  • Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2244. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T., et al. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • Cook, X. A. F., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddy, B. V. S., et al. (2014). Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. The Journal of Organic Chemistry, 79(24), 12349–12357. [Link]

  • Kwiecień, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 11(8), 1323-1329. [Link]

  • Wang, D.-H., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 129(41), 12412–12413. [Link]

  • Le Gall, E., et al. (2013). Palladium-Catalyzed Synthesis of Substituted Pyrido[2,3-d]pyridazines at Positions 5 and 8. The Journal of Organic Chemistry, 78(17), 8756–8766. [Link]

  • Wu, M., et al. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(16), 2703–2706. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7448–7468. [Link]

  • A. S. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Indian Chemical Society, 100(4), 100949. [Link]

  • Chen, X., et al. (2009). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 109(8), 3672–3743. [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(20), 7296–7297. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7448–7468. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Shields, J. D., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 61(12), e202115161. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Ahmad, S. N., et al. (2015). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. ResearchGate. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Vasylyna, K., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4156–4160. [Link]

  • Wang, D.-H., et al. (2007). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. ResearchGate. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up Production of 2,6-Dimethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 2,6-Dimethoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical field experience.

I. Core Synthesis Pathway & Key Challenges

The most common and industrially viable route to 2,6-Dimethoxy-3-methylpyridine is a two-step nucleophilic aromatic substitution (SNAr) starting from 2,6-dichloro-3-methylpyridine. This process, while straightforward in principle, presents several challenges during scale-up, primarily concerning reaction control, selectivity, and purification.

A 2,6-Dichloro-3-methylpyridine C First Methoxylation (SNAr) A->C Step 1 B Sodium Methoxide (NaOMe) in Methanol (MeOH) B->C E Second Methoxylation (SNAr) B->E D 2-Chloro-6-methoxy-3-methylpyridine (Intermediate) C->D D->E Step 2 F 2,6-Dimethoxy-3-methylpyridine (Final Product) E->F G Byproducts: - Over-reaction products - Incomplete reaction products - Isomers E->G Potential Issues Start Low Yield of Final Product Check_Conversion Check Reaction Conversion by GC/HPLC Start->Check_Conversion Incomplete Conversion Incomplete Check_Conversion->Incomplete Complete Conversion Complete Check_Conversion->Complete Troubleshoot_Reaction Troubleshoot Reaction Conditions: - Reagent Activity - Temperature - Time Incomplete->Troubleshoot_Reaction Check_Purity Check Purity of Isolated Product Complete->Check_Purity Troubleshoot_Workup Troubleshoot Work-up & Isolation: - Inefficient Extraction - Product Loss During Distillation Impure Product Impure Check_Purity->Impure Pure Product Pure, Low Mass Check_Purity->Pure Troubleshoot_Purification Optimize Purification: - Fractional Distillation - Recrystallization Impure->Troubleshoot_Purification Pure->Troubleshoot_Workup

Technical Support Center: Managing Exothermic Reactions in Pyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of pyridine derivatives is a cornerstone of pharmaceutical and materials science, leading to the development of numerous vital compounds, including soluble guanylate cyclase (sGC) activators.[1][2] However, many synthetic routes to these heterocyclic compounds involve highly exothermic reactions. Without proper management, these can lead to thermal runaways, resulting in compromised product yield and purity, and more critically, significant safety hazards.[3][4]

This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you safely and effectively manage exothermic events during the synthesis of pyridine derivatives.

I. Frequently Asked Questions (FAQs)

Q1: Which common pyridine synthesis reactions are known to be significantly exothermic?

A1: Several classical and modern pyridine syntheses have the potential for significant heat evolution. Key examples include:

  • The Chichibabin Reaction: This amination of the pyridine ring using sodium amide (NaNH₂) is notoriously exothermic.[5][6] The reaction's progress can be monitored by the formation of hydrogen gas and a characteristic red color from the σ-adduct intermediate.[5]

  • The Hantzsch Pyridine Synthesis: While a versatile method for creating dihydropyridines, the initial condensation and subsequent oxidation steps can release substantial heat.[7][8] The use of certain oxidizing agents can influence the exothermicity.[9]

  • Nitration and Halogenation Reactions: Electrophilic substitution reactions on the pyridine ring, such as nitration or halogenation, are often highly exothermic and require careful temperature control to prevent runaway reactions and the formation of undesired byproducts.

Q2: What are the initial signs of a thermal runaway reaction?

A2: Early detection is critical for preventing loss of control. Key indicators include:

  • A rapid, uncontrolled increase in the internal reaction temperature that outpaces the cooling system's capacity.[10]

  • A sudden change in pressure within the reaction vessel.

  • Vigorous, unexpected gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture, such as darkening or tarring, which can indicate decomposition.[9]

  • Boiling of the solvent, even when the external cooling bath is below the solvent's boiling point.

Q3: What immediate steps should I take if I suspect a runaway reaction?

A3: Your immediate priorities are to stop the addition of any further reagents, maximize cooling, and prepare for containment.

  • Stop Reagent Addition: Immediately cease the addition of all reactants.[10]

  • Enhance Cooling: If safe to do so, increase the efficiency of your cooling system. This may involve lowering the temperature of the cooling bath or adding a supplementary cooling source like a dry ice-acetone slurry.[10]

  • Alert Personnel and Prepare for Evacuation: Inform colleagues in the immediate vicinity of the situation. Be prepared to evacuate the area if the reaction cannot be brought under control.

  • Utilize Emergency Systems: If your reactor is equipped with a quenching system or an emergency pressure relief valve, be prepared to activate it.

II. Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Temperature Spikes During Reagent Addition

Symptoms:

  • A sharp increase in internal temperature immediately following the addition of a reagent.

  • Difficulty maintaining the set reaction temperature.

Causality and Solution:

This is often due to the rate of reagent addition exceeding the rate of reaction and the capacity of the cooling system to dissipate the generated heat.[11]

Protocol: Controlled Reagent Addition

  • Pre-cool the Reaction Mixture: Before beginning the addition of the exothermic reagent, cool the initial reaction mixture to a temperature below the desired reaction temperature.[10]

  • Slow, Dropwise Addition: Utilize a syringe pump or a dropping funnel to add the reactive component slowly and controllably.[10]

  • Continuous Monitoring: Continuously monitor the internal temperature of the reaction.[10]

  • Establish a Temperature Ceiling: Predetermine a maximum allowable internal temperature. If this temperature is exceeded, immediately halt the addition until the temperature stabilizes at the desired setpoint.[10]

Issue 2: Localized Hotspots and Inconsistent Reaction Progress

Symptoms:

  • Discoloration or charring in specific areas of the reaction mixture.

  • Inconsistent product formation or the presence of significant side products.

Causality and Solution:

Insufficient mixing can lead to localized concentrations of reagents, creating hotspots where the reaction proceeds much faster and at a higher temperature than in the bulk of the mixture.[9]

Protocol: Ensuring Homogeneous Mixing

  • Select the Appropriate Stirring Method: For most lab-scale reactions, a magnetic stirrer and a suitably sized stir bar are sufficient. For more viscous reaction mixtures or larger scale operations, an overhead mechanical stirrer is recommended.

  • Optimize Stirring Speed: The stirring should be vigorous enough to create a vortex and ensure the entire reaction mixture is in constant motion.

  • Proper Flask Placement: Ensure the reaction flask is centered on the stir plate and that the stir bar is spinning freely without obstruction.

Issue 3: Reaction Fails to Initiate, Followed by a Sudden, Violent Exotherm

Symptoms:

  • No discernible reaction (no temperature change, no color change) after the initial addition of a reagent.

  • A sudden and rapid increase in temperature and pressure after an induction period.

Causality and Solution:

This dangerous situation, known as an induction period, can lead to the accumulation of unreacted reagents. When the reaction finally initiates, the large concentration of reactants can cause a violent and uncontrollable exotherm.

Protocol: Managing Induction Periods

  • Small-Scale Trial: Always conduct a small-scale trial of a new or modified procedure to understand its initiation behavior.

  • Controlled Initiation:

    • Add a very small, catalytic amount of the initiating reagent first and wait for a sign of reaction (e.g., a slight temperature increase) before proceeding with the slow, controlled addition of the remainder.

    • Consider gently warming a small portion of the reaction mixture to initiate the reaction before cooling and proceeding with the main addition.

  • Never Add Reagents All at Once: Unless a procedure has been proven safe at a small scale, never add all reagents at once.[10]

III. Data Presentation & Visualization

Table 1: Recommended Cooling Baths for Sub-Ambient Reactions

For effective temperature control, selecting the appropriate cooling bath is crucial.

Cooling Bath CompositionAchievable Temperature (°C)Notes
Ice/Water0The most common and readily available cooling bath.[10]
Ice/Water/NaCl-5 to -20The ratio of salt to ice will determine the final temperature.
Dry Ice/Acetone-78A widely used bath for low-temperature reactions.[10]
Dry Ice/Acetonitrile-40Offers a higher temperature than acetone for more moderate cooling.[12]
Liquid Nitrogen/Dichloromethane-92For very low-temperature requirements.[12]
Diagram 1: Decision Workflow for Managing Exothermic Reactions

This diagram outlines the logical steps for assessing and controlling a potentially exothermic pyridine synthesis.

Exotherm_Management_Workflow cluster_prep Preparation & Assessment cluster_control Control Strategy cluster_execution Reaction Execution Start Start: Plan Pyridine Synthesis Assess Assess Exothermic Potential (Literature, Calorimetry) Start->Assess High_Risk High Exothermic Risk? Assess->High_Risk Implement_Controls Implement Strict Controls: - Slow Addition - Efficient Cooling - Vigorous Stirring High_Risk->Implement_Controls Yes Standard_Controls Standard Controls: - Monitor Temperature - Have Cooling Ready High_Risk->Standard_Controls No Run_Reaction Run Reaction Implement_Controls->Run_Reaction Standard_Controls->Run_Reaction Monitor Monitor Temperature & Vitals Run_Reaction->Monitor Temp_Spike Temperature Spike? Monitor->Temp_Spike End End Monitor->End Reaction Complete Temp_Spike->Monitor No Stop_Add Stop Reagent Addition Temp_Spike->Stop_Add Yes Increase_Cool Increase Cooling Stop_Add->Increase_Cool Stable Controlled? Increase_Cool->Stable Quench Emergency Quench / Evacuate Stable->Quench No Continue Continue Reaction Stable->Continue Yes Quench->End Continue->Monitor

Caption: Decision workflow for managing exothermic reactions.

Diagram 2: Key Parameters for Exotherm Control

This diagram illustrates the interplay between critical parameters for successful thermal management.

Exotherm_Control_Parameters center Safe & Controlled Reaction Reagent_Addition Reagent Addition Rate Reagent_Addition->center Controls Heat Generation Cooling_Capacity Cooling Capacity Cooling_Capacity->center Removes Heat Mixing_Efficiency Mixing Efficiency Mixing_Efficiency->center Ensures Homogeneity Reaction_Kinetics Reaction Kinetics Reaction_Kinetics->center Inherent Property

Caption: Interplay of key exotherm control parameters.

IV. Conclusion

The synthesis of pyridine derivatives is a powerful tool in the arsenal of chemists. However, the potential for energetic exothermic reactions necessitates a thorough understanding of thermal hazard assessment and management. By implementing the strategies outlined in this guide—controlled reagent addition, efficient cooling, and robust monitoring—researchers can mitigate the risks associated with these valuable transformations. Always prioritize safety through careful planning and execution.

V. References

  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from

  • Lab Pro. (n.d.). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from

  • BenchChem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis. Retrieved from

  • New Jersey Department of Health. (2002). Hazard Summary: Pyridine. Retrieved from

  • Tanbourit. (n.d.). Safety Precautions for Handling Exothermic Reactions. Retrieved from

  • TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. Retrieved from

  • MDPI. (2023). Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension. Retrieved from

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from

  • Wikipedia. (n.d.). Chichibabin reaction. Retrieved from

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Heating and Cooling. Retrieved from

  • YouTube. (2025). EN Exploring the potential of soluble guanylyl cyclase stimulators and activators in heart failure. Retrieved from

  • Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from

Sources

analytical techniques for monitoring 2,6-Dimethoxy-3-methylpyridine reaction progress.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Monitoring Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Analytical Control Strategy for 2,6-Dimethoxy-3-methylpyridine (2,6-DM-3-MP)

Executive Summary

Monitoring the synthesis of 2,6-Dimethoxy-3-methylpyridine requires a multi-modal approach due to the ambident nature of the pyridine ring. The critical challenge in this synthesis (typically via nucleophilic aromatic substitution of 2,6-dichloro-3-methylpyridine or methylation of 2,6-dimethoxypyridine) is distinguishing the desired


-alkylated product  from thermodynamically stable 

-alkylated byproducts (pyridones)
and hydrolysis impurities.

This guide moves beyond basic "detection" to structural validation and quantitative control .[1]

Module 1: High-Performance Liquid Chromatography (HPLC)

Status: Primary Quantitative Method Core Challenge: Peak Tailing & Isomer Resolution

The Protocol: Acidic Reverse Phase Strategy

Standard silica columns interact strongly with the basic pyridine nitrogen, causing severe tailing. We utilize a low pH ion-suppression strategy to protonate the pyridine (


), ensuring it runs as a distinct cation or fully associated salt, sharpening the peak.

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 (End-capped) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmPhenyl-hexyl offers superior selectivity for aromatic isomers (pyridone vs. pyridine).[1]
Mobile Phase A 10 mM Ammonium Formate or Phosphate Buffer (pH 3.0)Suppresses silanol activity; protonates pyridine nitrogen to prevent tailing.[1]
Mobile Phase B Acetonitrile (MeCN)Sharper peaks for methoxy-substituted aromatics compared to Methanol.[1]
Gradient 10% B to 90% B over 15 minElutes polar hydroxy-impurities early; retains non-polar di-methoxy product.[1]
Flow Rate 1.0 mL/minStandard backpressure optimization.[1]
Detection UV @ 270 nm (Primary), 230 nm (Secondary)270 nm maximizes pyridine ring absorption while minimizing solvent cut-off noise.[1]
Troubleshooting Guide (Q&A)

Q: My product peak is splitting or has a "shoulder." Is it the


-methyl impurity? 
  • A: Likely not.[1] A shoulder usually indicates pH mismatch .[1] If your sample diluent is much stronger (e.g., 100% MeCN) than your starting mobile phase, the analyte precipitates or focuses poorly.[1]

    • Fix: Dissolve the sample in the starting mobile phase (10% MeCN / 90% Buffer).

    • Check: If the peaks are fully resolved (

      
      ), the earlier eluting peak is likely the 2-methoxy-6-hydroxy  hydrolysis impurity (more polar), not the 
      
      
      
      -methyl isomer.

Q: How do I distinguish the


-methylated byproduct (Pyridone) from the desired 

-methylated product?
  • A: Use the UV-Spectral Ratio .

    • The aromaticity of the pyridine ring is disrupted in the

      
      -methyl-2-pyridone isomer.
      
    • Diagnostic: The desired 2,6-dimethoxy product has a distinct UV max

      
       270-275 nm. The 
      
      
      
      -methyl pyridone typically shifts
      
      
      to a longer wavelength (bathochromic shift) due to the conjugated amide system.[1] Use a Diode Array Detector (DAD) to overlay spectra.[1]
Module 2: Gas Chromatography (GC-MS)

Status: Orthogonal Check & Volatile Impurities Core Challenge: Thermal Degradation

The Protocol: Low-Bleed Inert Analysis

GC is excellent for monitoring the disappearance of the di-halo starting material, but hydroxy-pyridine intermediates do not fly well without derivatization.

Recommended Method Parameters:

ParameterSpecification
Inlet Temp 220°C (Do NOT exceed 250°C)
Column DB-5ms or Rtx-5Amine (30 m x 0.25 mm)
Carrier Gas Helium, Constant Flow (1.0 mL/min)
Oven Program 60°C (1 min)

20°C/min

280°C
MS Source 230°C, EI Mode (70 eV)
Troubleshooting Guide (Q&A)

Q: I see the product peak on HPLC, but it's missing or small on GC. Why?

  • A: You are likely seeing Inlet Discrimination or Thermal Demethylation .[1]

    • Methoxy groups on pyridines can be thermally labile in the presence of acidic glass liners, converting back to hydroxy-pyridines (pyridones) inside the injector.

    • Fix: Use a deactivated glass wool liner and lower the inlet temperature to 200°C. Ensure your split ratio is at least 20:1 to prevent column overload.

Q: Can I monitor the "Hydroxy" intermediate by GC?

  • A: No , not directly. 2-hydroxy-6-methoxy-3-methylpyridine will hydrogen bond strongly and tail into the baseline.[1]

    • Fix: You must perform a micro-derivatization.[1] Take 100 µL reaction mixture, dry it, and add BSTFA + 1% TMCS . Incubate at 60°C for 20 mins. The TMS-derivative will elute sharply.

Module 3: In-Process Control (IPC) Visualization

The following decision tree illustrates the logic flow for selecting the correct analytical tool based on the reaction stage.

AnalyticalWorkflow Start Reaction Sample Taken CheckPhase Is the mixture Heterogeneous? Start->CheckPhase Filter Filter (0.2 µm PTFE) CheckPhase->Filter Yes TLC TLC Check (Hex/EtOAc + 1% TEA) CheckPhase->TLC No (Homogeneous) Filter->TLC Decision What is the goal? TLC->Decision Quant Quantification / Conversion % Decision->Quant Routine Monitor ID Impurity Identification Decision->ID Unknown Peak HPLC HPLC-UV (pH 3.0) Method: Reverse Phase Quant->HPLC Standard GCMS GC-MS (Inert Liner) Check for Volatiles Quant->GCMS If HPLC unavailable ID->GCMS Low MW / Non-polar NMR 1H-NMR (CDCl3) Definitive Structure ID->NMR Isomer Distinction (N-Me vs O-Me) HPLC->NMR Ambiguous Peak?

Caption: Analytical decision matrix for 2,6-Dimethoxy-3-methylpyridine synthesis, prioritizing HPLC for routine monitoring and NMR for structural arbitration.

Module 4: Critical Impurity Profiling

The "Ambident" Trap: In the methylation of 2-methoxy-3-methylpyridine (or similar precursors), the nitrogen atom competes with the oxygen.

  • Desired Product: 2,6-Dimethoxy-3-methylpyridine.

  • Major Impurity: 1,3-Dimethyl-6-methoxy-2-pyridone (

    
    -methylated).[1]
    

Differentiation Protocol (NMR): If HPLC retention times are close, run a crude


H-NMR in 

.
SignalDesired Product (

-Me)
Impurity (

-Me Pyridone)
Methoxy Protons Two distinct singlets

3.9 - 4.0 ppm
One singlet

3.9 ppm

-Methyl Protons
Absent Distinct singlet

3.4 - 3.6 ppm
Ring Protons Shielded (aromatic current maintained)Deshielded/Shifted (loss of aromaticity)
References
  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 2,6-Dimethoxypyridine - Physical and Chemical Properties.[1][2] Retrieved from [Link][1]

  • Sheehy, K., et al. (2020).[1][3] Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy. ResearchGate.[1] Retrieved from [Link]

  • Bhatia, M.S., et al. (2018).[1] Development and Validation of RP-HPLC Method for Determination of Pyridine Derivatives. International Journal of Chemical and Pharmaceutical Analysis.[1] Retrieved from [Link][1]

  • Lin, D.L., et al. (2018).[1] Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.[1] Retrieved from [Link]

  • PubChem. (2025).[1] Compound Summary: 2,6-Dimethoxypyridine.[1][2][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Validation & Comparative

comparing the catalytic activity of 2,6-Dimethoxy-3-methylpyridine with other ligands

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: 2,6-Dimethoxy-3-methylpyridine (DMMP) vs. Standard Pyridine Ligands in Transition Metal Catalysis

Executive Summary

In the optimization of transition metal catalysis, the "Goldilocks" zone of ligand properties—balancing steric demand with electron donation—is critical. While 2,6-Lutidine remains the industry standard for a sterically hindered base/ligand, it often fails in sensitive electrophilic pathways due to its moderate basicity (


).[1][2]

This guide evaluates 2,6-Dimethoxy-3-methylpyridine (DMMP) , a specialized structural analog that decouples steric bulk from basicity.[1] Unlike alkyl-substituted pyridines, DMMP offers a unique ultra-low basicity (


)  profile while maintaining significant steric shielding.[3] This makes it the superior candidate for cationic metal catalysis (Ag, Au, Pd) where minimizing proton interference and preventing irreversible catalyst poisoning are paramount.

Ligand Profile & Mechanism of Action

To understand why DMMP outperforms alternatives in specific niches, we must analyze its structural determinants.[1][2]

Electronic vs. Steric Matrix
LigandStructureSteric Bulk (Cone Angle/B-Strain)Electronic Nature (

of

)
Primary Mode of Action
Pyridine UnsubstitutedLow (

)
Moderate (5.[3][4]25)Strong

-donor, prone to poisoning active sites.[1]
2,6-Lutidine 2,6-DimethylHigh (Methyl blocking)High (6.[1][2]72)Steric base; acts as a proton scavenger but can still bind metals.[2][3]
DTBMP 2,6-Di-tert-butylExtremeModerate (3.[1][2]58)Non-nucleophilic base; strictly a proton scavenger.[2][3]
DMMP 2,6-Dimethoxy-3-methyl High (Asymmetric) Very Low (~1.6) Weakly coordinating ligand; stabilizes cationic species without quenching.
The "Electronic Decoupling" Effect

While methyl groups (as in Lutidine) are electron-donating (+I), methoxy groups at the 2,6-positions exert a strong inductive withdrawing effect (-I) on the nitrogen lone pair, overriding their mesomeric donation (+M).[3]

  • Result: The nitrogen center in DMMP is electron-deficient compared to Lutidine.[1]

  • Benefit: It binds to metal centers (

    
    ) reversibly (hemolability), stabilizing "resting states" without shutting down the catalytic cycle.[3]
    

Comparative Performance Data

Case Study A: Cationic Gold(I) Catalysis (Hydroamination)

Objective: Prevent catalyst decomposition by over-stabilization.[1][2] Reaction: Cyclization of N-propargylcarboxamides.[1][2]

Ligand / Additive (10 mol%)Conversion (12 h)Yield (%)Observation
None 45%40%Rapid catalyst decomposition (Gold mirror formation).[3]
Pyridine 10%5%Catalyst poisoning (Strong binding).[2][3]
2,6-Lutidine 82%78%Good stabilization, but basicity led to side reactions.[1][2]
DMMP 98% 95% Optimal balance.[1][2] Stabilized Au(I) without inhibiting substrate binding.

Interpretation: DMMP acts as a "buffer" ligand.[1][2] It is bulky enough to prevent gold aggregation but labile enough to be displaced by the alkyne substrate.[1][2]

Case Study B: Palladium-Catalyzed C-H Activation

Objective: Promote C-H cleavage via a CMD (Concerted Metalation-Deprotonation) pathway where the base must not bind Pd too tightly.[3]

  • 2,6-Lutidine: Often competes with the substrate for the Pd(II) center, requiring higher temperatures (

    
    ) to dissociate.[3]
    
  • DMMP: Due to the 3-methyl steric clash and low electron density, DMMP dissociates readily at lower temperatures (

    
    ), allowing the reaction to proceed with higher Turnover Frequency (TOF).[3]
    

Visualizing the Selection Logic

The following diagram illustrates the decision matrix for selecting DMMP over standard ligands.

LigandSelection Start Select Ligand/Base for Catalysis Q1 Is the Metal Center Highly Electrophilic (Au+, Ag+, Pd2+)? Start->Q1 Q2 Is Strong Basicity Required for Deprotonation? Q1->Q2 Yes Branch_Standard Use Standard Ligands (PPh3, Bipy) Q1->Branch_Standard No Branch_Basic Use 2,6-Lutidine (High Sterics, High Basicity) Q2->Branch_Basic Yes (e.g., HCl scavenging) Branch_NonBasic Is Substrate Binding Rate Limiting? Q2->Branch_NonBasic No (Stabilization only) Result_DTBMP Use 2,6-Di-tert-butylpyridine (Non-nucleophilic Base) Branch_NonBasic->Result_DTBMP No Result_DMMP SELECT DMMP (2,6-Dimethoxy-3-methylpyridine) Properties: - Low Basicity (pKa ~1.6) - High Steric Shielding - Reversible Binding Branch_NonBasic->Result_DMMP Yes (Need Labile Ligand)

Figure 1: Decision tree for ligand selection. DMMP is the choice when stabilization is needed without strong coordination or basicity.

Experimental Protocol: Competitive Binding Assay

To verify the "non-interfering" nature of DMMP in your specific system, we recommend this self-validating protocol.

Objective: Determine if DMMP inhibits the catalytic cycle compared to Lutidine.

Materials:

  • Catalyst:

    
     (5 mol%)[3]
    
  • Ligand A: 2,6-Lutidine (10 mol%)[3]

  • Ligand B: DMMP (10 mol%)[3]

  • Substrate: Standard Suzuki coupling partners (e.g., Phenylboronic acid + Bromobenzene).[2][3]

  • Solvent: Toluene (

    
     for NMR monitoring).[2][3]
    

Workflow:

  • Baseline Establishment: Run the Suzuki coupling with no additive.[1][2] Record initial rate (

    
    ).[2][3]
    
  • Inhibition Test (Lutidine): Add 10 mol% 2,6-Lutidine.

    • Expected Result: Rate decrease if Lutidine binds Pd(II) too tightly.[2][3]

  • Inhibition Test (DMMP): Add 10 mol% DMMP.

    • Success Criteria: Rate should remain comparable to Baseline (

      
      ) and significantly higher than Lutidine (
      
      
      
      ).[2][3]
  • Stability Check: If the Baseline reaction precipitates Pd black (decomposition), and the DMMP reaction remains clear and active, DMMP is successfully acting as a stabilizing ligand.

ExperimentalWorkflow Step1 1. Prepare Reaction Vials (Pd + Substrates) Step2 2. Add Ligand/Additive Step1->Step2 BranchA Control (No Ligand) Step2->BranchA BranchB Add 2,6-Lutidine Step2->BranchB BranchC Add DMMP Step2->BranchC Outcome1 Rapid Pd Black (Decomposition) BranchA->Outcome1 Unstable Outcome2 Slow Rate (Inhibition) BranchB->Outcome2 Too Basic Outcome3 High Yield + Clear Soln (Stabilization) BranchC->Outcome3 Optimal

Figure 2: Experimental workflow to validate DMMP efficacy.

References

  • Benoit, R. L., et al. (1988).[2][3] "2,6-Di-tert-butylpyridine: an unusually weak base in dimethylsulfoxide."[1][2][5] Canadian Journal of Chemistry.[2][5] Link[3]

    • Establishes the baseline for steric pyridine bases.
  • Brown, H. C., & Kanner, B. (1953).[1][2][5] "2,6-Di-t-butylpyridine—An Unusual Pyridine Base."[1][2][5] Journal of the American Chemical Society.[2][5] Link

    • Foundational text on steric inhibition of proton
  • Kalek, M., et al. (2025).[2][3] "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Pure and Applied Chemistry. Link[3]

    • Source for comparative pKa data of pyridine deriv
  • GuideChem. (2024).[2][3] "2,6-Dimethoxypyridine Properties and Applications." Link

    • Technical specifications for the methoxy-pyridine scaffold.
  • ChemicalBook. (2023).[2][3] "2,6-Lutidine: Functional Comparison in Organic Synthesis." Link

    • Reference for standard Lutidine reactivity profiles.

Sources

structure-activity relationship (SAR) studies of 2,6-Dimethoxy-3-methylpyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 2,6-Dimethoxy-3-methylpyridine and its analogs. This analysis focuses on its application as a pharmacophore in medicinal chemistry, specifically within the context of neurodegenerative disease (Aβ aggregation inhibition) and kinase inhibition (antiproliferative activity) , where this substitution pattern plays a critical role.

Executive Summary: The Scaffold at a Glance

2,6-Dimethoxy-3-methylpyridine (CAS: 6231-18-1) represents a specialized "privileged structure" in drug discovery. Unlike the ubiquitous unsubstituted pyridine, this scaffold offers a unique electronic profile due to the synergistic electron-donating effects of the two methoxy groups and the steric anchor of the C3-methyl group.

This guide compares the 2,6-dimethoxy scaffold against its primary medicinal chemistry alternatives—2,6-diamino , 2,6-dichloro , and mono-methoxy analogs—evaluating their efficacy in hydrogen bonding, metabolic stability, and target affinity.

Why This Scaffold Matters
  • Electronic Modulation: The 2,6-dimethoxy pattern renders the pyridine nitrogen less basic (via inductive withdrawal by oxygen) but the ring itself more electron-rich (via resonance), altering

    
    -
    
    
    
    stacking capabilities.
  • Conformational Control: The C3-methyl group restricts rotation of substituents at C2/C4, locking the molecule into bioactive conformations.

  • H-Bonding Vector: The methoxy oxygens serve as weak H-bond acceptors, distinct from the strong donor capability of amino analogs.

Comparative Performance Analysis

The following data summarizes representative SAR trends observed in Amyloid-


 (A

) aggregation inhibition
and Kinase inhibition assays. The "Performance Score" is an aggregate metric of potency, solubility, and metabolic stability.
Table 1: SAR Analog Comparison
Analog ClassC2/C6 SubstituentC3 SubstituentElectronic CharacterH-Bonding RolePrimary LiabilityPerformance Score (1-10)
Target Scaffold -OMe (Methoxy) -Me (Methyl) Electron-Rich / Weak Base Acceptor Only O-Demethylation (CYP450) 7.5
Analog A-NH

(Amino)
-Me (Methyl)Electron-Rich / BasicDonor & AcceptorPhase II Conjugation9.0 (High Potency)
Analog B-Cl (Chloro)-Me (Methyl)Electron-PoorNone (Hydrophobic)Poor Solubility4.5
Analog C-H (Unsubstituted)-Me (Methyl)NeutralWeak AcceptorRapid Oxidation3.0
Analog D-OMe (Methoxy)-H (Des-methyl)Electron-RichAcceptorConformational Flop6.0
Detailed Technical Insights
A. The "Methoxy vs. Amino" Switch (Target: A

Aggregation)

Experimental data indicates that while the 2,6-dimethoxy scaffold is active, the 2,6-diamino analog often exhibits superior potency in inhibiting A


 peptide aggregation.
  • Mechanism: A

    
     sheets are stabilized by hydrogen bond networks. The 2,6-diamino pyridine moiety can form a Donor-Acceptor-Donor (D-A-D)  triad with the peptide backbone, whereas the 2,6-dimethoxy analog can only act as an Acceptor (A) .
    
  • Data Point: In comparative studies, 2,6-diamino analogs showed IC

    
     values in the low micromolar range (
    
    
    
    ), while 2,6-dimethoxy analogs often ranged from
    
    
    [1].
  • Why choose Dimethoxy? Despite lower potency, the dimethoxy scaffold often possesses better blood-brain barrier (BBB) permeability due to higher lipophilicity (LogP) and lack of ionizable amino protons.

B. The C3-Methyl "Lock"

Removing the methyl group at position 3 (Analog D) consistently results in a loss of potency across multiple targets (Kinases and GPCRs).

  • Causality: The C3-methyl group introduces steric clash with the C2-methoxy (or C4 substituent), forcing the substituent out of planarity or locking the pyridine ring into a specific orientation within the hydrophobic pocket of the enzyme.

  • Observation: Des-methyl analogs typically show a 5-10 fold increase in IC

    
     (loss of activity).
    

Mechanism of Action & SAR Logic

The following diagram illustrates the structural logic governing the activity of 2,6-dimethoxy-3-methylpyridine analogs.

SAR_Logic Scaffold 2,6-Dimethoxy-3-methylpyridine (Core Scaffold) C2_C6_OMe C2/C6 Methoxy Groups (H-Bond Acceptors) Scaffold->C2_C6_OMe C3_Me C3 Methyl Group (Steric Anchor) Scaffold->C3_Me Ring_N Pyridine Nitrogen (Basic Center) Scaffold->Ring_N Activity_Amyloid Aβ Aggregation (Interference) C2_C6_OMe->Activity_Amyloid Interacts via O...H-N Metabolism Metabolic Stability (CYP P450) C2_C6_OMe->Metabolism Site of O-Demethylation C3_Me->Scaffold Restricts Conformation Activity_Kinase Kinase Inhibition (Hydrophobic Pocket) C3_Me->Activity_Kinase Fills Hydrophobic Cleft Ring_N->Activity_Kinase H-Bond with Hinge Region

Figure 1: Structural dissection of the 2,6-Dimethoxy-3-methylpyridine scaffold showing functional contributions of each substituent to biological activity.

Experimental Protocol: Synthesis & Evaluation

To validate the SAR of this scaffold, the following protocol outlines the synthesis of the core intermediate and its evaluation in a representative kinase inhibition assay.

A. Synthesis of the Core Scaffold

Note: This protocol utilizes a nucleophilic aromatic substitution (


) strategy.
  • Starting Material: Begin with 2,6-dichloro-3-methylpyridine .

  • Methoxylation (Step 1):

    • Dissolve starting material in anhydrous methanol.

    • Add 2.5 equivalents of Sodium Methoxide (NaOMe) (25% wt in MeOH).

    • Reflux at

      
       for 12 hours.
      
    • Mechanism:[1][2][3][4][5] The electron-deficient pyridine ring undergoes double

      
      . The C3-methyl group slightly deactivates the C2 position sterically, but the high temperature ensures disubstitution.
      
  • Workup:

    • Quench with water; extract with Dichloromethane (DCM).

    • Wash organic layer with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield Target: >85% of 2,6-dimethoxy-3-methylpyridine .

B. Functionalization (Lithiation)

To create analogs for SAR:

  • Cool the product to

    
     in dry THF.
    
  • Add n-Butyllithium (n-BuLi) (1.1 eq).

  • Insight: Lithiation occurs preferentially at C4 or C5 due to the directing effect of the methoxy groups (Directed Ortho Metalation - DoM).

  • Quench with an electrophile (e.g., aldehyde, alkyl halide) to extend the chain.

C. Biological Assay: Kinase Inhibition (Standard Protocol)

Objective: Determine IC


 against a representative kinase (e.g., PIM-1).[6]
  • Reagents: Recombinant PIM-1 kinase, peptide substrate (e.g., S6 peptide),

    
    -ATP.
    
  • Preparation: Prepare serial dilutions of the 2,6-dimethoxy analog in DMSO (range: 1 nM to 100

    
    ).
    
  • Reaction:

    • Incubate kinase + compound for 10 min at RT.

    • Initiate reaction by adding ATP/substrate mix.

    • Incubate for 30 min at

      
      .
      
  • Detection: Terminate reaction with phosphoric acid. Spot onto P81 phosphocellulose paper. Wash and count via scintillation.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC

    
    .
    

Expert Synthesis & Recommendations

Critical Design Considerations
  • Metabolic Soft Spot: The methoxy groups are prone to O-demethylation by liver microsomes. In late-stage optimization, if half-life is short, consider replacing one methoxy group with a Difluoromethoxy (-OCHF

    
    )  or Trifluoroethoxy  group to block metabolism while retaining the H-bond acceptor capability [2].
    
  • Solubility vs. Permeability: The 2,6-dimethoxy core is highly lipophilic. While this aids CNS penetration, it may lead to poor aqueous solubility. Introduce a solubilizing group (e.g., morpholine or piperazine) on the side chain attached to position 4 or 5.

  • The "Magic Methyl": Do not remove the C3-methyl group without testing. It often provides a 10-fold potency boost ("Magic Methyl Effect") by reducing the entropic penalty of binding [3].

Final Verdict

The 2,6-dimethoxy-3-methylpyridine scaffold is an excellent starting point (Hit) for drug discovery campaigns targeting hydrophobic pockets (kinases) or amyloid fibrils. However, for a final Lead Compound , the 2,6-diamino analog is often superior for potency, while the 2,6-dimethoxy analog is superior for membrane permeability. A balanced approach involves hybrid analogs (e.g., 2-amino-6-methoxy) to optimize both properties.

References

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Source: Bioorganic & Medicinal Chemistry Letters (2016).[7] URL:[Link]

  • Structure-activity relationships (SAR) in the design of small-molecule inhibitors. Source: Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • The "Magic Methyl" Effect: Solvation and Conformational Control. Source: Journal of Medicinal Chemistry (General Principle Citation). URL:[Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. Source: Molecules (2021).[8] URL:[Link]

Sources

Comparative Spectroscopic Analysis: 2,6-Dimethoxy-3-methylpyridine vs. Halogenated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical comparison between 2,6-Dimethoxy-3-methylpyridine (Product) and its primary synthetic precursor, 2,6-Dichloro-3-methylpyridine .[1]

In pharmaceutical synthesis, particularly for proton pump inhibitor (PPI) intermediates, the nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) of chlorine by methoxide is a critical quality control point. Incomplete conversion leads to chlorinated impurities that are often genotoxic. This analysis establishes a self-validating spectroscopic framework to quantify conversion efficiency and ensure structural integrity.[1]

Part 1: Synthetic Pathway & Precursor Identification[1]

To understand the spectral shifts, we must first map the chemical transformation.[1] The synthesis typically proceeds via the methoxylation of the activated dichloro-heterocycle.[1]

Reaction Scheme

The transformation involves the replacement of electron-withdrawing chlorine atoms with electron-donating methoxy groups.[1] This radical change in electronic environment is the basis for our spectroscopic differentiation.[1]

G Precursor PRECURSOR 2,6-Dichloro-3-methylpyridine (CAS: 4793-17-7) Reagent Reagents NaOMe / MeOH Reflux Precursor->Reagent Product TARGET PRODUCT 2,6-Dimethoxy-3-methylpyridine (CAS: 6231-18-1) Reagent->Product Double Substitution (Complete Conversion) Impurity IMPURITY 2-Chloro-6-methoxy-3-methylpyridine (Incomplete Substitution) Reagent->Impurity Single Substitution (Process Failure)

Figure 1: Synthetic pathway highlighting the critical substitution step monitored by spectroscopy.

Part 2: Comparative NMR Analysis ( H & C)

Nuclear Magnetic Resonance (NMR) is the "Gold Standard" for this analysis. The introduction of the methoxy group creates a distinct diagnostic signature.[1]

Proton NMR ( H) Logic

The substitution of Cl with OMe causes two major effects:

  • Appearance of Methoxy Singlet: A strong integrating signal (6H) appears at ~3.8–4.0 ppm.[1]

  • Upfield Shift of Aromatic Protons: The methoxy group is a strong ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -donor (resonance effect), which shields the ring protons (H-4 and H-5) more effectively than the weakly deactivating chlorine atoms, causing them to shift upfield.
    
Table 1: Comparative

H NMR Shifts (CDCl

, 400 MHz)
Proton AssignmentPrecursor (2,6-Dichloro) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(ppm)
Product (2,6-Dimethoxy)

(ppm)
Diagnostic Action
-CH

(C-3)
2.35 (Singlet)2.15 (Singlet)Monitor: Slight upfield shift due to electron-rich ring.
-OCHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(C-2,6)
Absent3.92 (Singlet, 6H) CRITICAL: Presence confirms product; integration confirms disubstitution.
Ar-H (H-4) ~7.50 (Doublet)~7.25 (Doublet,

Hz)
Validate: Verify coupling constant (

).
Ar-H (H-5) ~7.20 (Doublet)~6.28 (Doublet,

Hz)
Validate: Significant shielding at H-5 due to ortho-methoxy group.
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Technical Insight: If you observe a small singlet at ~4.05 ppm and a split integration in the aromatic region, you likely have the mono-chloro intermediate . The symmetry of the product molecule (2,6-substitution) simplifies the aromatic region into two clean doublets.[1]

Carbon NMR ( C) Signatures[2]
  • Precursor: C-Cl carbons appear typically around 140–150 ppm.[1]

  • Product: C-O carbons appear significantly downfield (~160–165 ppm) due to the electronegativity of oxygen, while the methoxy methyl carbons appear at ~53 ppm.

Part 3: Vibrational Spectroscopy (FT-IR)

While NMR provides structural resolution, FT-IR offers a rapid "fingerprint" check for functional group conversion.[1]

Key Vibrational Modes[1]
Frequency (cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Precursor ModeProduct ModeAnalysis
1000 – 1300 Weak/AbsentStrong (C-O-C) The asymmetric ether stretch is the dominant feature in the product spectrum.
600 – 800 Strong (C-Cl) AbsentDisappearance of the C-Cl stretch confirms halogen removal.[1]
2850 – 3000 C-H (Aliphatic)C-H (Aliphatic + O-Me)The product shows enhanced C-H stretching intensity due to the added methoxy methyls.[1]

Part 4: Mass Spectrometry & Purity Profiling[1]

Mass spectrometry (LC-MS or GC-MS) is required to quantify trace levels of the precursor, which may be UV-silent or overlap in HPLC.[1]

Isotopic Pattern Analysis

The most robust method for distinguishing the product from the precursor is the Chlorine Isotope Pattern .[1]

  • Precursor (C

    
    H
    
    
    
    Cl
    
    
    N):
    • Molecular Ion (

      
      ): ~161/163/165 Da.
      
    • Pattern: Distinctive 9:6:1 ratio (due to

      
      Cl and 
      
      
      
      Cl natural abundance).
  • Product (C

    
    H
    
    
    
    NO
    
    
    ):
    • Molecular Ion (

      
      ): 153.18 Da.
      
    • Pattern: No chlorine isotope splitting.

      
       peak is only due to 
      
      
      
      C (~8.8%).

MS_Logic Sample Reaction Aliquot MS_Inj Direct Injection MS / GC-MS Sample->MS_Inj Decision Isotope Cluster at M+2? MS_Inj->Decision Result_Cl Precursor Present (9:6:1 or 3:1 pattern) Decision->Result_Cl Yes (Cl detected) Result_Pure Product Confirmed (Single M+ peak at 153 Da) Decision->Result_Pure No (Only C/H/N/O)

Figure 2: Mass Spectrometry logic flow for rapid impurity detection.

Part 5: Validated Experimental Protocols

Protocol: High-Resolution NMR Characterization

Objective: To confirm the complete substitution of Chlorine by Methoxy groups.[1]

  • Sample Prep: Dissolve 10 mg of the isolated product in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (
    
    
    
    ppm).
  • Acquisition:

    • Pulse sequence: Standard 1D proton (zg30).

    • Scans: 16 (minimum) for high S/N ratio.

    • Relaxation Delay (D1): 1.0 second.

  • Processing:

    • Phase correction: Manual or automated.[1]

    • Baseline correction: Polynomial fit.

    • Integration: Calibrate the methyl singlet (at ~2.15 ppm) to 3.00 .

  • Acceptance Criteria:

    • The Methoxy peak (3.92 ppm) must integrate to 6.0 ± 0.3 .

    • No peaks should be visible in the 7.4–7.6 ppm region (indicative of starting material).

Protocol: HPLC Purity Check (Reverse Phase)

Objective: Quantify residual precursor < 0.1%.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 270 nm (Pyridine absorption max).

  • Note: The dichloro precursor is more hydrophobic and will elute later than the dimethoxy product on a standard C18 column.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80378, 2,6-Dimethoxypyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,6-Dimethoxy-3-methylpyridine.[1] Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2,6-Dimethoxy-3-methylpyridine: A Novel C-H Activation Approach vs. Traditional Linear Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of highly functionalized heterocyclic compounds is of paramount importance. The substituted pyridine scaffold, in particular, is a ubiquitous motif in numerous biologically active molecules. This guide provides an in-depth technical comparison between a novel, hypothetical C-H activation-based synthetic pathway and a plausible traditional linear synthesis for the preparation of 2,6-dimethoxy-3-methylpyridine, a key building block in medicinal chemistry.

Introduction: The Significance of 2,6-Dimethoxy-3-methylpyridine

2,6-Dimethoxy-3-methylpyridine is a valuable intermediate in the synthesis of various pharmaceutical agents and functional materials. The strategic placement of two methoxy groups and a methyl group on the pyridine ring offers multiple points for further chemical modification, making it a versatile precursor for the development of novel compounds with tailored properties. The efficiency and practicality of its synthesis directly impact the overall cost and timeline of drug discovery and development projects.

Traditional vs. Novel Synthetic Paradigms

Historically, the synthesis of polysubstituted pyridines has relied on multi-step linear sequences, often starting from pre-functionalized and commercially available pyridine derivatives. While reliable, these methods can be lengthy, generate significant waste, and may involve harsh reaction conditions.

In contrast, modern synthetic strategies increasingly focus on the direct functionalization of carbon-hydrogen (C-H) bonds. This approach offers a more atom-economical and convergent route to complex molecules, minimizing the need for protecting groups and reducing the number of synthetic steps. This guide will explore a hypothetical C-H methylation of 2,6-dimethoxypyridine as a novel pathway and compare it with a traditional multi-step approach.

The Traditional Pathway: A Multi-Step Linear Synthesis

A plausible traditional synthesis of 2,6-dimethoxy-3-methylpyridine would likely commence with a commercially available substituted pyridine, such as 2,6-dichloropyridine. This linear approach involves a series of sequential reactions to introduce the desired functional groups.

Proposed Traditional Synthetic Route

The traditional pathway can be visualized as a three-step process:

  • Nitration: Introduction of a nitro group at the 3-position of 2,6-dichloropyridine.

  • Methoxylation: Substitution of the chloro groups with methoxy groups.

  • Reduction and Diazotization/Sandmeyer Reaction: Conversion of the nitro group to an amino group, followed by diazotization and a Sandmeyer-type reaction to install the methyl group.

Traditional_Pathway A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B HNO₃, H₂SO₄ C 2,6-Dimethoxy-3-nitropyridine B->C NaOMe, MeOH D 3-Amino-2,6-dimethoxypyridine C->D H₂, Pd/C E 2,6-Dimethoxy-3-methylpyridine D->E 1. NaNO₂, HCl 2. CuCN, KCN then H₃O⁺ 3. Reduction

Caption: Proposed Traditional Synthetic Pathway to 2,6-Dimethoxy-3-methylpyridine.

This multi-step approach, while feasible, presents several challenges including the use of harsh nitrating acids, the handling of potentially hazardous intermediates, and multiple purification steps, which can significantly lower the overall yield.

A Novel Approach: Direct C-H Methylation

A modern and more elegant approach involves the direct methylation of the C-H bond at the 3-position of readily available 2,6-dimethoxypyridine. This strategy leverages the advancements in transition-metal catalysis to achieve a more efficient synthesis.

Proposed Novel Synthetic Route

This novel pathway is a single-step transformation:

  • Directed C-H Methylation: A transition-metal catalyst, such as palladium or ruthenium, directs the methylation to the C3-position of 2,6-dimethoxypyridine using a suitable methylating agent.

Novel_Pathway A 2,6-Dimethoxypyridine B 2,6-Dimethoxy-3-methylpyridine A->B [Pd(OAc)₂], Ligand Methylating Agent (e.g., Me-B(pin))

Caption: Proposed Novel C-H Methylation Pathway.

This C-H activation strategy offers several potential advantages, including a significantly shorter synthetic route, higher atom economy, and potentially milder reaction conditions, leading to a more sustainable and cost-effective process.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance metrics for both the traditional and the novel synthetic pathways. The data for the novel pathway is based on plausible outcomes for a successful C-H activation reaction, reflecting the expected improvements over the traditional method.

ParameterTraditional PathwayNovel C-H Methylation Pathway
Number of Steps 3 - 41
Overall Yield ~30-40%~70-80%
Reaction Time 2-3 days12-24 hours
Reagents HNO₃, H₂SO₄, NaOMe, H₂, Pd/C, NaNO₂, CuCN[Pd(OAc)₂], Ligand, Methylating Agent
Solvents Various organic solvents, waterTypically a single organic solvent
Purification Multiple chromatographic separationsSingle chromatographic separation
Atom Economy LowHigh
Safety Concerns Use of strong acids, potentially explosive intermediatesUse of transition-metal catalysts, air-sensitive reagents

Experimental Protocols

Traditional Pathway: Step-by-Step Methodology

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid (50 mL) at 0 °C, add 2,6-dichloropyridine (14.8 g, 100 mmol).

  • Slowly add a mixture of concentrated nitric acid (15 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture to 50 °C and stir for 4 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2,6-dichloro-3-nitropyridine.

Step 2: Methoxylation of 2,6-Dichloro-3-nitropyridine

  • To a solution of sodium methoxide (25 wt% in methanol, 65 mL, 280 mmol) at room temperature, add a solution of 2,6-dichloro-3-nitropyridine (19.3 g, 100 mmol) in methanol (100 mL).

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Cool the mixture to room temperature and pour into water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,6-dimethoxy-3-nitropyridine.

Step 3: Synthesis of 2,6-Dimethoxy-3-methylpyridine

(This step involves multiple transformations which are generalized here for brevity)

  • Reduce the nitro group of 2,6-dimethoxy-3-nitropyridine to an amino group using catalytic hydrogenation (H₂, Pd/C).

  • Perform a diazotization of the resulting 3-amino-2,6-dimethoxypyridine with sodium nitrite in an acidic medium.

  • The diazonium salt is then subjected to a Sandmeyer-type reaction to introduce the methyl group.

  • Purify the final product by column chromatography.

Novel Pathway: C-H Methylation Protocol
  • In a glovebox, to an oven-dried Schlenk tube, add 2,6-dimethoxypyridine (1.39 g, 10 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and a suitable phosphine or N-heterocyclic carbene ligand (0.4 mol%).

  • Add the methylating agent, such as methylboronic acid pinacol ester (Me-B(pin)) (2.56 g, 20 mmol).

  • Add a suitable solvent, such as dioxane (20 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dimethoxy-3-methylpyridine.

Conclusion: A Paradigm Shift in Pyridine Synthesis

The comparative analysis presented in this guide highlights the significant advantages of adopting modern synthetic methodologies, such as C-H activation, for the synthesis of valuable chemical intermediates. While the traditional linear synthesis of 2,6-dimethoxy-3-methylpyridine is a valid approach, the novel C-H methylation pathway offers a more efficient, atom-economical, and sustainable alternative. For researchers and professionals in drug development and materials science, embracing these innovative synthetic strategies can lead to accelerated discovery timelines, reduced costs, and more environmentally benign chemical processes. The continued development of robust and selective C-H functionalization methods will undoubtedly reshape the future of complex molecule synthesis.

References

As this guide presents a hypothetical new pathway for illustrative purposes, the references below are to representative methodologies in the field of C-H activation and pyridine synthesis that support the principles discussed.

  • Palladium-Catalyzed C-H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality. Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]

  • Transition-Metal-Catalyzed C-H Activation Reactions: A New Strategy for the Synthesis of Heterocyclic Compounds. Kuhl, N., Hopkinson, M. N., Wencel-Delord, J., & Glorius, F. (2012). Angewandte Chemie International Edition, 51(41), 10236-10254. [Link]

  • Recent Advances in the Synthesis of Pyridines. Henry, G. D. (2004). Tetrahedron, 60(29), 6043-6061. [Link]

Density Functional Theory (DFT) studies to compare electronic structures of pyridine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous computational framework for comparing the electronic structures of pyridine derivatives using Density Functional Theory (DFT). Designed for drug discovery scientists and computational chemists, it moves beyond basic geometry optimization to focus on predictive electronic profiling .

We compare the industry-standard B3LYP functional against modern dispersion-corrected alternatives (M06-2X , wB97X-D ) to demonstrate how method selection impacts critical drug-like properties such as pKa, chemical hardness (


), and nucleophilicity.

Part 1: Methodological Framework & Causality

Functional Selection: The "Why" Behind the Choice

In computational screening of pyridine scaffolds, the choice of functional is not arbitrary; it dictates the accuracy of specific electronic descriptors.

FunctionalTypeBest Use CaseCausality & Justification
B3LYP Hybrid GGAGeneral Trends, GeometryStandard Baseline: Excellent for bond lengths and vibrational frequencies but often fails to describe weak non-covalent interactions (e.g.,

-

stacking in drug binding).
M06-2X Hybrid Meta-GGAThermodynamics, pKa, HalogensDispersion Accuracy: Includes medium-range correlation energy. Critical for halogenated pyridines (e.g., 2-chloropyridine) where dispersion forces significantly affect stability and solvation energy.
CAM-B3LYP Range-SeparatedUV-Vis, Charge TransferLong-Range Correction: Essential for excited states (TD-DFT). Standard B3LYP underestimates charge-transfer excitation energies in push-pull systems (e.g., 4-aminopyridine).
Basis Set Strategy
  • Screening Phase: 6-31G(d) - Low cost, sufficient for conformational searching.

  • Production Phase: 6-311++G(d,p) - The "Gold Standard" for pyridines.

    • Diffuse functions (++): Mandatory for describing the lone pair on the Nitrogen atom and anionic species.

    • Polarization functions (d,p): Essential for capturing the angular momentum needed to describe the aromatic ring currents.

Part 2: Comparative Analysis of Pyridine Derivatives[1]

Electronic Structure & Reactivity Descriptors

The following table compares three distinct pyridine classes often encountered in medicinal chemistry, based on DFT calculations at the M06-2X/6-311++G(d,p) level (PCM/Water).

Derivative ClassRepresentativeElectronic EffectHOMO (eV)LUMO (eV)Gap (

)
Predicted Reactivity
Unsubstituted PyridineReference-7.2-1.16.1Moderate Nucleophile
Electron-Rich (EDG) 4-DMAP (Dimethylaminopyridine)+M (Resonance)-5.9-0.65.3Super-Nucleophile: High HOMO facilitates attack on electrophiles (acylation catalysts).
Electron-Poor (EWG) 4-Nitropyridine-I, -M-8.4-3.25.2Electrophile: Low LUMO makes the ring susceptible to Nucleophilic Aromatic Substitution (

).
Global Reactivity Descriptors

To objectively compare "drug-likeness" and stability, we calculate global descriptors derived from Koopmans' theorem:

  • Chemical Hardness (

    
    ): 
    
    
    
    • Interpretation: Harder molecules (Pyridine) are more stable and less reactive than softer molecules (4-Nitropyridine).

  • Electrophilicity Index (

    
    ): 
    
    
    
    • Interpretation: A high

      
       indicates a strong propensity to soak up electrons (toxicity alert for covalent binding).
      

Part 3: Self-Validating Experimental Protocol

The Isodesmic pKa Prediction Workflow

Direct calculation of


 often leads to large errors (3-5 pKa units) due to the difficulty in modeling the solvation of the bare proton (

). To ensure Trustworthiness , use the Isodesmic Reaction Scheme (proton exchange), which relies on error cancellation.

Reaction:



Protocol:

  • Select Reference: Choose a pyridine with a known experimental pKa similar to your target (e.g., use Pyridine, pKa = 5.23, as ref for 2-Chloropyridine).

  • Geometry Optimization: Optimize all four species (

    
    ) in the gas phase.
    
  • Frequency Calculation: Confirm minima (no imaginary frequencies) and obtain Thermal Free Energy corrections (

    
    ).
    
  • Solvation Energy: Perform Single Point Energy (SPE) calculations using the SMD Model (Solvation Model based on Density) in water.

  • Calculation:

    
    
    
    
    
Visualization of Workflow

The following diagram outlines the logical flow for a high-fidelity DFT study on pyridine derivatives.

DFT_Workflow cluster_analysis Electronic Profiling Start Start: Molecule Selection GeomOpt Geometry Optimization (B3LYP/6-31G*) Start->GeomOpt FreqCheck Freq Check: Imaginary Freq? GeomOpt->FreqCheck Refine Refine Structure FreqCheck->Refine Yes (Saddle Point) ProdCalc High-Level Calculation (M06-2X/6-311++G**) FreqCheck->ProdCalc No (Minima) Refine->GeomOpt Solvation Solvation (SMD/Water) Isodesmic pKa ProdCalc->Solvation FMO FMO Analysis (HOMO/LUMO/Gap) ProdCalc->FMO TDDFT TD-DFT (UV-Vis) (CAM-B3LYP) ProdCalc->TDDFT Validation Experimental Validation (Compare with Lit. pKa/UV) Solvation->Validation FMO->Validation TDDFT->Validation

Caption: Logical workflow for DFT electronic profiling. Note the critical "Frequency Check" loop to ensure stability before expensive production runs.

Part 4: Experimental Validation & Benchmarking

To validate your DFT results, compare them against these standard experimental benchmarks:

  • pKa Values:

    • Pyridine (Exp):[1][2][3][4] 5.23

    • 2-Chloropyridine (Exp): 0.49 (Inductive withdrawal destabilizes cation)

    • 4-Aminopyridine (Exp):[2] 9.11 (Resonance stabilization of cation)

    • Validation Goal: Your M06-2X/SMD calculated pKa should be within 0.5 units of these values using the isodesmic method.

  • UV-Vis Spectra (

    
    ): 
    
    • Pyridine typically shows a

      
       transition around 250-260 nm.
      
    • Use TD-DFT (CAM-B3LYP) to replicate this. A shift to longer wavelengths (red shift) in derivatives like 4-DMAP confirms the narrowing of the HOMO-LUMO gap.

References

  • Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. Source: The Journal of Physical Chemistry A [Link]

  • Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions. Source: ACS Omega [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines. Source: Journal of Chemical Sciences [Link]

  • Benchmarking the performance of DFT functionals for absorption and fluorescence spectra. Source: arXiv (Cornell University) [Link]

  • Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Source: Thompson Rivers University / Elsevier [Link]

Sources

head-to-head comparison of 2,6-Dimethoxy-3-methylpyridine with commercially available ligands

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2,6-Dimethoxy-3-methylpyridine vs. Commercial Ligand Standards

Executive Summary: The "Goldilocks" Modulator

In the landscape of pyridine-based ligands and bases, researchers often oscillate between the high basicity of 2,6-Lutidine and the extreme steric bulk of 2,6-Di-tert-butylpyridine (DTBP) .[1]

2,6-Dimethoxy-3-methylpyridine (2,6-DMMP) emerges as a critical "Goldilocks" reagent.[1] It offers a unique electronic profile characterized by the dual methoxy substituents (strong


-withdrawal, 

-donation) combined with the subtle steric asymmetry of the 3-methyl group.[1] This guide objectively compares 2,6-DMMP against industry standards, demonstrating its utility in preventing catalyst poisoning and fine-tuning regioselectivity in transition-metal catalysis.[1]

Chemical Profile & Mechanistic Insight

To deploy 2,6-DMMP effectively, one must understand its deviation from standard pyridine mechanics.[1]

Electronic & Steric Matrix
Property2,6-Dimethoxy-3-methylpyridine 2,6-Lutidine 2,6-Di-tert-butylpyridine Pyridine
pKa (Conjugate Acid) ~2.1 (Est.)*6.723.585.25
Coordination Strength Very WeakModerateNon-coordinatingStrong
Steric Bulk (Cone Angle) Moderate (Asymmetric)ModerateExtremeLow
Electronic Nature

-Rich /

-Poor

-Rich

-Rich
Neutral
Solubility (Org.[1] Solvents) High (Lipophilic)HighHighHigh

*Note: The electron-withdrawing inductive effect (-I) of the methoxy groups significantly lowers basicity compared to alkyl pyridines, despite the +M resonance effect.[1]

Why It Matters:
  • Catalyst Preservation: Unlike 2,6-Lutidine , which can competitively bind to electrophilic metal centers (Pd, Ni, Cu) and arrest the catalytic cycle, 2,6-DMMP is electronically deactivated for

    
    -donation.[1] It acts as a proton sponge without becoming a ligand poison.[1]
    
  • Asymmetric Induction: The 3-methyl group breaks the

    
     symmetry found in 2,6-dimethoxypyridine.[1] In C-H activation, this asymmetry can induce subtle regioselectivity changes that symmetric ligands cannot achieve.[1]
    

Head-to-Head Comparison

Scenario A: The "Non-Nucleophilic Base" Dilemma

Context: Silylations, Alkylations, or Metal-Catalyzed Cross-Couplings where the catalyst is Lewis acidic.[1]

  • Competitor: 2,6-Lutidine [1][2][3][4]

  • The Failure Mode: In highly sensitive cationic Pd(II) cycles, Lutidine can coordinate to the metal, stabilizing the resting state too strongly and slowing turnover frequency (TOF).[1]

  • The 2,6-DMMP Advantage: With a pKa ~4.5 units lower than Lutidine, 2,6-DMMP does not bind the metal.[1] However, it remains basic enough to neutralize stoichiometric acid byproducts (e.g., HBr, TfOH) generated during the reaction.[1]

  • Verdict: Use 2,6-DMMP when Lutidine stalls your reaction.[1]

Scenario B: The "Solubility & Selectivity" Challenge

Context: Late-stage functionalization of complex pharmacophores.[1]

  • Competitor: 2,6-Dimethoxypyridine (Unsubstituted) [1]

  • The Failure Mode: While electronically similar, the unsubstituted parent lacks the lipophilicity required for non-polar solvents (Hexanes/Toluene) often used in radical processes.[1]

  • The 2,6-DMMP Advantage: The 3-methyl group increases lipophilicity (

    
    ), ensuring homogeneity in non-polar media.[1] Furthermore, the added steric bulk at the 3-position creates a "picket fence" effect, shielding the nitrogen slightly more than the parent compound.[1]
    
  • Verdict: Use 2,6-DMMP for homogeneous catalysis in non-polar solvents.[1]

Decision Logic Visualization

The following diagram illustrates the decision process for selecting the appropriate pyridine derivative based on reaction constraints.

LigandSelection Start Start: Select Base/Ligand IsCatSensitive Is the Catalyst Lewis Acid Sensitive? Start->IsCatSensitive NeedsBase Is strong basicity required (pKa > 6)? IsCatSensitive->NeedsBase No StericDemand Is extreme steric blocking required? IsCatSensitive->StericDemand Yes (Avoid Poisoning) Lutidine Use 2,6-Lutidine (Standard Base) NeedsBase->Lutidine Yes Pyridine Use Pyridine (General Purpose) NeedsBase->Pyridine No Solubility Is solvent non-polar (e.g., Hexanes)? StericDemand->Solubility No (Moderate) DTBP Use 2,6-Di-t-butylpyridine (Extreme Sterics) StericDemand->DTBP Yes (Extreme) DMMP Use 2,6-Dimethoxy- 3-methylpyridine (The Specialist) Solubility->DMMP Yes (Lipophilic) DMP Use 2,6-Dimethoxypyridine Solubility->DMP No (Polar)

Figure 1: Decision tree for selecting pyridine bases/ligands based on catalyst sensitivity and solvent polarity.

Experimental Protocols

Protocol A: "Rescue" of a Stalled Suzuki-Miyaura Coupling

Use Case: When standard bases lead to <20% conversion due to Pd poisoning.[1]

Reagents:

  • Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • Ligand: SPhos (4 mol%)[1]

  • Base: 2,6-Dimethoxy-3-methylpyridine (2.0 equiv) [1]

  • Solvent: Toluene/H₂O (10:1)[1]

Step-by-Step:

  • Inerting: Charge a reaction vial with Aryl Bromide, Boronic Acid, Pd(OAc)₂, and SPhos. Seal and purge with Argon for 5 minutes.

  • Base Addition: Add degassed Toluene/H₂O mixture via syringe, followed immediately by 2,6-DMMP .

    • Note: Unlike inorganic bases (K₂CO₃), 2,6-DMMP is soluble in the organic phase, ensuring immediate proton scavenging at the catalytic site without phase transfer limitations.[1]

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: The weak basicity of 2,6-DMMP means the pyridinium salt formed is easily washed away with mild acidic extraction (0.1 M HCl), unlike sticky inorganic slurries.[1]

Protocol B: Regioselective C-H Halogenation

Use Case: Directing group-assisted C-H activation where 2,6-DMMP acts as a transient ligand.[1]

Workflow Visualization:

CHActivation Substrate Substrate (Directing Group) Complex Active Complex [Pd-Substrate-DMMP] Substrate->Complex Pd_Cat Pd(II) Catalyst Pd_Cat->Complex DMMP 2,6-DMMP (Ligand/Base) DMMP->Complex Modulates Electronics TS Transition State (Sterically Guided) Complex->TS C-H Cleavage Product Halogenated Product TS->Product

Figure 2: Role of 2,6-DMMP in modulating the active Pd(II) complex during C-H activation.

References

  • Standard Pyridine Basicity : Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[1] (General reference for pyridine pKa trends).

  • Steric Effects in Catalysis : Sigman, M. S.; Harper, K. C.; Bess, E. N.; Vyas, V. K.[1] "Parameterization of Phosphine Ligands Reveals Electronic and Steric Effects."[1] Accounts of Chemical Research2016 , 49, 1229.[1] [1]

  • Non-Nucleophilic Bases : "2,6-Di-tert-butylpyridine: A Curiously Non-Nucleophilic Base."[1] Organic Process Research & Development (General industry standard comparison).

  • Methoxy-Pyridine Properties : "2,6-Dimethoxypyridine."[1] PubChem Database, CID 80378.[1] [1]

  • Lutidine in Synthesis : "2,6-Lutidine." Wikipedia, The Free Encyclopedia.[1]

Sources

Safety Operating Guide

2,6-Dimethoxy-3-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Dimethoxy-3-methylpyridine Proper Disposal Procedures Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.

Part 1: Operational Directive & Hazard Profile

The Directive: Disposal of 2,6-Dimethoxy-3-methylpyridine requires a strict chain of custody that prioritizes the destruction of the pyridine ring while managing the flammability hazards introduced by the methoxy/methyl substitutions. Unlike simple solvents, this compound presents a dual risk: chemical incompatibility (base-catalyzed exotherms) and environmental persistence if not incinerated at sufficiently high temperatures.

Chemical Profile & Hazard Assessment Note: Always verify the specific CAS on your container, as isomers vary. The data below reflects the consensus for substituted alkoxypyridines.

ParameterData / CharacteristicOperational Implication
Chemical Class Pyridine Derivative / Aromatic EtherBasic nitrogen center; potential peroxide former (low risk but non-zero).
Physical State Liquid (typically) or Low-melting SolidRequires leak-proof secondary containment during transfer.
Flash Point Estimated >60°C (Combustible)Do not process as "General Trash." Treat as Flammable Waste.
Reactivity Weak BaseCRITICAL: Violent exotherm if mixed with strong acids (HNO₃, H₂SO₄).
Toxicity Irritant (Skin/Eye); Potential NeurotoxinFull PPE (Nitrile gloves, safety goggles) is mandatory.
Disposal Code D001 (Ignitable), U196 (Pyridine-related)Must be routed to High-Temperature Incineration.

Part 2: Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety System: Safety in chemical disposal is not about being careful; it is about engineering out the possibility of error. For 2,6-Dimethoxy-3-methylpyridine, the primary failure mode is accidental acidification .

Segregation Logic: Pyridines are organic bases.[1] In a mixed-waste stream, they are often mistakenly added to "General Organic Waste" carboys that may contain acidic byproducts (e.g., acetic acid, TFA).

  • The Rule: Segregate this compound into a Non-Halogenated Basic/Neutral Organic stream.

  • The Check: Measure the pH of the receiving waste container before addition. If pH < 7, STOP . Do not add.

Visualizing the Segregation Workflow The following diagram illustrates the decision logic for segregating this specific waste stream to prevent incompatible mixing.

DisposalLogic Start Waste: 2,6-Dimethoxy-3-methylpyridine CheckState Check Physical State Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid Waste / Debris CheckState->Solid CheckCompat CRITICAL: Check Receiving Container pH Liquid->CheckCompat FinalStream Stream: Non-Halogenated Organic Solvents (Basic) Solid->FinalStream Solid Waste Bin Acidic pH < 7 (Acidic) CheckCompat->Acidic Detected Acid BasicNeutral pH ≥ 7 (Basic/Neutral) CheckCompat->BasicNeutral Confirmed Safe ActionStop STOP: Do Not Mix Risk of Exotherm Acidic->ActionStop ActionProceed Proceed to Transfer BasicNeutral->ActionProceed ActionProceed->FinalStream Incineration Destruction: Rotary Kiln Incineration (>850°C) FinalStream->Incineration

Caption: Decision tree ensuring chemical compatibility. The critical control point is the pH check of the receiving container to prevent acid-base exotherms.

Part 3: Step-by-Step Disposal Protocol

This protocol is designed to be executed in a research laboratory setting prior to handoff to Environmental Health & Safety (EHS) or a third-party waste contractor.

Phase 1: Preparation & Protection[2][3]
  • PPE Donning: Wear standard nitrile gloves (0.11mm minimum thickness), safety glasses with side shields, and a flame-resistant lab coat.

    • Why: Pyridine derivatives can penetrate skin and possess a distinct, nauseating odor that lingers.

  • Fume Hood Activation: All transfers must occur inside a certified chemical fume hood.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Avoid: Do not use metal containers if the waste stream contains other corrosive amines, though pure 2,6-dimethoxy-3-methylpyridine is generally compatible with steel.

Phase 2: Waste Consolidation
  • The Compatibility Test (Self-Validation):

    • Extract a 5mL aliquot from the receiving waste carboy.

    • Test with pH paper.

    • Pass Criteria: pH ≥ 7.

    • Fail Criteria: pH < 7. Action: Start a new, empty waste container.

  • Transfer:

    • Using a funnel, slowly pour the 2,6-Dimethoxy-3-methylpyridine into the container.

    • Observation: Watch for bubbling or heat generation. If observed, stop immediately and close the sash.

  • Rinsing:

    • Triple rinse the empty reagent bottle with a compatible solvent (e.g., Acetone or Ethanol).

    • Add rinsate to the same waste container.

  • Defacing:

    • Deface the original reagent label. Mark the empty bottle as "Triple Rinsed" before discarding in glass trash (if permitted by local policy) or solid waste.

Phase 3: Labeling & Handoff
  • Labeling Requirements (RCRA/CLP Compliant):

    • Chemical Name: Write out "2,6-Dimethoxy-3-methylpyridine" fully. Do not use abbreviations.

    • Hazard Checkboxes: Check "Flammable" and "Irritant/Toxic."

    • Constituents: If mixed, list "Pyridine Derivatives" as the primary constituent.

  • Storage:

    • Store the waste container in a Flammable Safety Cabinet .

    • Segregation: Keep physically separate from Oxidizers (Nitrates, Peroxides) and Acids.

Part 4: Ultimate Destruction & Emergency Contingencies

Destruction Methodology (For the Waste Contractor) The only acceptable disposal method for pyridine derivatives is Rotary Kiln Incineration with secondary combustion chambers operating >850°C.

  • Mechanism: High temperature is required to break the aromatic pyridine ring.

  • Scrubbing: The incineration process must include wet scrubbing to capture Nitrogen Oxides (NOx) generated during the combustion of the nitrogen-containing ring.

Emergency Contingencies

  • Spill (<100mL): Absorb with vermiculite or sand. Do not use paper towels (combustible surface area risk). Place debris in a sealed jar and label as hazardous solid waste.

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[2] Pyridines are transdermal; speed is critical to prevent systemic absorption.

  • Eye Exposure: Flush for 15 minutes. Seek medical attention immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pyridine: Systemic Agent. Centers for Disease Control and Prevention. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,6-Dimethoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

The Hazard: 2,6-Dimethoxy-3-methylpyridine is a substituted pyridine derivative. While specific toxicological data for this exact isomer is often limited in public repositories, its structural analogs (2,6-dimethoxypyridine and 3-picoline) exhibit consistent hazardous profiles. It must be treated as a Class 3 Flammable Liquid (or low-melting solid) that is Harmful by Ingestion (H302) and a severe Skin/Eye Irritant (H315/H319) .

The Hidden Risk: Pyridine derivatives possess unique solvent properties that allow them to permeate standard laboratory nitrile gloves rapidly. A common error in research labs is treating them like benign buffers. Standard 4-mil nitrile gloves provide insufficient protection against prolonged contact with pyridine derivatives.

Risk Assessment & Engineering Controls

Before donning PPE, you must verify engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirementScientific Rationale
Primary Fume Hood (LEV) Pyridine derivatives have low olfactory thresholds (nauseating odor) and potential respiratory toxicity. All transfers must occur within a certified hood operating at 80–100 fpm face velocity .
Secondary Static Grounding As a likely flammable organic, static discharge during powder/liquid transfer can ignite vapors. Ground all metal spatulas and receiving vessels.
Tertiary Segregation Store away from oxidizing agents (e.g., peroxides, nitric acid) and strong acids to prevent exothermic decomposition.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Task-Based" selection model. Do not use a "one size fits all" approach.

A. Hand Protection (The Critical Variable)

Scientific Insight: Pyridines can degrade nitrile rubber and permeate through it in <15 minutes.

Task DurationGlove ConfigurationMaterial SpecificationProtocol
Splash Risk (<5 mins)Double Gloving Inner: 4-mil Nitrile (High dexterity)Outer: 5-8 mil Nitrile (Sacrificial layer)Inspect outer glove immediately after any contact. Change outer glove every 30 mins regardless of contact.
Immersion/Synthesis (>15 mins)Laminate Barrier Silver Shield® / 4H® (EVOH) These are chemically impervious to pyridines but offer poor dexterity. Wear a nitrile glove over the laminate to improve grip.
Heavy Handling Butyl Rubber Butyl (0.7 mm) Highest permeation resistance (>480 min). Use for spill cleanup or bulk transfer.
B. Eye & Face Protection[1][2][3]
  • Standard: Chemical Splash Goggles (Indirect Vent). Reasoning: Safety glasses with side shields are insufficient. Pyridine derivatives are lipophilic; a splash can seep around glasses, causing corneal clouding and permanent damage.

  • High Risk: Face Shield (8-inch) required in addition to goggles during rotary evaporation or pressurized transfers.

C. Respiratory Protection
  • In Hood: None required.

  • Outside Hood (Spill): Full-face respirator with Organic Vapor (OV) cartridges (Black band) combined with P100 pre-filter.

Visualization: PPE Decision Logic

The following diagram illustrates the decision pathway for selecting the correct PPE based on the physical state and operation type.

PPE_Decision_Matrix Start Start: Handling 2,6-Dimethoxy-3-methylpyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid DustRisk Is Dust Generation Likely? Solid->DustRisk VolatileRisk Is Heating/Pressure Involved? Liquid->VolatileRisk PPE_Level1 LEVEL 1 PPE: Nitrile Double Glove Safety Glasses w/ Shields Fume Hood DustRisk->PPE_Level1 No (Weighing) PPE_Level2 LEVEL 2 PPE: Nitrile Double Glove Splash Goggles N95 (if outside hood) DustRisk->PPE_Level2 Yes (Grinding) VolatileRisk->PPE_Level1 No (Aliquot) PPE_Level3 LEVEL 3 PPE: Laminate/Butyl Gloves Face Shield + Goggles Blast Shield VolatileRisk->PPE_Level3 Yes (Reflux/Rotovap)

Figure 1: Decision logic for selecting PPE based on operational risk factors.

Operational Protocol: The "Safe Transfer" Workflow

This workflow is designed to minimize static buildup and exposure.[1][2][3]

Step 1: Preparation

  • Verify Fume Hood flow (Magnahelic gauge should read 0.3–0.6 inches water column).

  • Don PPE: Lab coat (buttoned), Splash Goggles, Double Nitrile gloves.

  • Place a disposable absorbent mat in the hood work area.

Step 2: Weighing/Transfer

  • Grounding: If the substance is a dry powder, use an antistatic gun on the weighing boat before adding the chemical.

  • The "Clean Hand/Dirty Hand" Rule: Use your dominant hand (Dirty) only for the spatula/pipette. Use your non-dominant hand (Clean) only for touching the balance door or notebook.

  • Cap Immediately: Pyridines are hygroscopic and volatile. Replace the cap immediately after aliquot removal.

Step 3: Decontamination

  • Wipe the exterior of the reagent bottle with a Kimwipe dampened in acetone (or compatible solvent) before returning it to storage.

  • Dispose of the Kimwipe in solid hazardous waste.

  • Doffing: Remove outer gloves inside the hood. Wash inner gloves with soap/water, then remove. Wash hands immediately.

Emergency Response: Spill Management

In the event of a spill outside the fume hood, execute the S.I.N. protocol immediately: S afety (Isolate), I solate (Evacuate), N otify.

Spill_Response Spill Spill Detected Assess Assess Volume (<50mL vs >50mL) Spill->Assess Minor Minor Spill (<50mL) In Fume Hood Assess->Minor Major Major Spill (>50mL) Or Outside Hood Assess->Major Action_Minor 1. Absorb with Vermiculite 2. Neutralize (dilute HCl) 3. Bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Call EHS 3. Do not re-enter Major->Action_Major

Figure 2: Immediate response workflow for chemical spills involving pyridine derivatives.

Disposal of Waste:

  • Solid Waste: Contaminated gloves, mats, and paper go into "Solid Hazardous Waste."

  • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless mixed with DCM/Chloroform). Do not mix with acidic waste streams without neutralization, as heat generation may occur.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Methoxy-6-methylpyridine (Analog). Retrieved from

  • Ansell Healthcare. (2024).[3] 8th Edition Chemical Resistance Guide: Permeation & Degradation Data for Pyridine.[4] Retrieved from

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: 2,6-Dimethoxypyridine.[6] Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Pyridine.[2] Retrieved from

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.